Her2-IN-20
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H27ClFN7O2 |
|---|---|
Molecular Weight |
572.0 g/mol |
IUPAC Name |
1-[(1R,5S)-3-[3-[3-chloro-5-fluoro-4-(1-methylbenzimidazol-5-yl)oxyphenyl]-4-methylpyrazolo[3,4-d]pyrimidin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H27ClFN7O2/c1-4-26(40)38-18-5-6-19(38)12-20(11-18)39-30-27(16(2)33-14-34-30)28(36-39)17-9-22(31)29(23(32)10-17)41-21-7-8-25-24(13-21)35-15-37(25)3/h4,7-10,13-15,18-20H,1,5-6,11-12H2,2-3H3/t18-,19+,20? |
InChI Key |
SPDLQTAUFKKTCR-YOFSQIOKSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Her2-IN-20: A Technical Guide to its Mechanism of Action as a Covalent Inhibitor of Wild-Type and Mutant HER2
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Her2-IN-20, a novel, potent, and selective covalent inhibitor of the human epidermal growth factor receptor 2 (HER2). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapies.
Introduction: The HER2 Target and Unmet Needs
The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a pivotal role in cell growth, differentiation, and survival.[1][2] Amplification or overexpression of the ERBB2 gene is a key oncogenic driver in 15-20% of breast cancers and is also implicated in gastric, ovarian, and other solid tumors.[1][2] These HER2-positive cancers are often associated with aggressive disease and poor prognosis.[1]
Beyond overexpression, activating mutations in HER2 can also drive tumorigenesis.[3] Notably, in-frame insertions in exon 20 of the ERBB2 gene are the most common HER2 mutations in non-small cell lung cancer (NSCLC).[3][4] One of the most frequent of these is the YVMA insertion (A775_G776insYVMA).[3] While first-generation tyrosine kinase inhibitors (TKIs) have been developed, many are limited by off-target effects, particularly inhibition of wild-type epidermal growth factor receptor (EGFR), leading to dose-limiting toxicities, or they show reduced activity against specific HER2 mutants.[3][4] This has created a significant need for HER2 inhibitors with high potency against both wild-type and mutated forms of the receptor, coupled with high selectivity to improve the therapeutic window.
This compound (also referred to as compound 32 in its discovery publication) has been developed to address this need. It is a covalent TKI designed for potent and selective inhibition of both wild-type HER2 (HER2WT) and the clinically relevant HER2YVMA insertion mutant.[3]
Core Mechanism of Action: Covalent and Irreversible Inhibition
This compound functions as a targeted covalent inhibitor of the HER2 tyrosine kinase. Its mechanism of action is characterized by the following key features:
-
ATP-Competitive Binding: Like many TKIs, this compound initially binds non-covalently to the ATP-binding pocket within the intracellular kinase domain of the HER2 receptor.
-
Irreversible Covalent Bond Formation: The defining feature of this compound is its ability to form a permanent, irreversible covalent bond with a specific, conserved cysteine residue (Cys805) located within the ATP-binding site of HER2.[5] This covalent modification is achieved through a reactive electrophilic group, such as an acrylamide, on the inhibitor molecule.[5]
-
Sustained Kinase Inactivation: By permanently occupying the ATP-binding site, this compound effectively and irreversibly "shuts down" the kinase's ability to bind ATP and catalyze the phosphorylation of its downstream substrates. This leads to a sustained and prolonged inhibition of HER2 signaling, which persists even after the circulating, unbound drug has been cleared.[5]
-
High Selectivity: this compound was specifically designed to be highly selective for HER2 over wild-type EGFR.[3][4] This selectivity is crucial for minimizing the common side effects associated with dual EGFR/HER2 inhibitors, such as rash and diarrhea, thereby offering the potential for a better safety profile.[4]
This covalent and selective mechanism translates to potent and durable suppression of HER2-driven oncogenic signaling.
Inhibition of HER2 Signaling Pathways
Activation of the HER2 receptor, either through overexpression-induced homodimerization or heterodimerization with other ErbB family members (like HER3), triggers autophosphorylation of tyrosine residues in its intracellular domain.[1][2] This initiates a cascade of downstream signaling events crucial for tumor growth and survival, primarily through two major pathways:
-
The PI3K/AKT/mTOR Pathway: This pathway is critical for promoting cell survival, proliferation, and growth.[1] The HER2/HER3 heterodimer is a particularly potent activator of this pathway.[1]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway primarily regulates gene expression related to cell proliferation, differentiation, and migration.[2]
This compound, by irreversibly inhibiting the HER2 kinase, prevents the initial autophosphorylation event, thereby blocking signal transduction down both the PI3K/AKT/mTOR and MAPK pathways.
Quantitative Data Summary
This compound demonstrates potent inhibitory activity against both wild-type and YVMA-mutant HER2, with significantly less activity against wild-type EGFR, highlighting its selectivity.
| Target | Assay Type | Metric | Value (nM) | Reference |
| HER2WT | Biochemical | IC50 | 49 | [3] |
| HER2YVMA | Biochemical | IC50 | 42 | [3] |
| EGFRWT | Biochemical | IC50 | >1000 (Implied) | [3][4] |
| HER2WT expressing cells | Cellular pHER2 | IC50 | Data not available | |
| HER2YVMA expressing cells | Cellular pHER2 | IC50 | Data not available | |
| HER2YVMA expressing cells | Cell Viability | IC50 | Data not available |
Note: While specific cellular IC50 values are not available in the summarized search results, the primary literature indicates potent activity in cellular models.[4]
Experimental Protocols
The following are detailed methodologies representative of the key experiments used to characterize this compound, based on standard practices for covalent inhibitors and information from the Hicken et al. (2024) publication's supporting materials.[3]
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified HER2 kinase.
-
Reagents and Materials:
-
Recombinant human HER2WT and HER2YVMA kinase domains.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ATP and a suitable peptide substrate.
-
This compound stock solution (in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, followed by dilution in kinase buffer.
-
Add a fixed concentration of the HER2 kinase enzyme to each well of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 60 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and quantify the amount of ADP produced using a detection reagent, which correlates with kinase activity.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular HER2 Phosphorylation Assay (Western Blot)
This assay confirms target engagement in a cellular context by measuring the inhibition of HER2 autophosphorylation.
-
Cell Culture and Treatment:
-
Culture HER2-dependent cells (e.g., Ba/F3 cells engineered to express HER2YVMA or HER2-amplified NCI-N87 cells) in appropriate media.[4]
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2-6 hours).
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration and denature by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size via SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated HER2 (p-HER2, e.g., Tyr1248).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total HER2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Conclusion
This compound is a potent and selective covalent tyrosine kinase inhibitor that effectively targets both wild-type HER2 and the clinically important HER2YVMA exon 20 insertion mutant. Its covalent mechanism of action ensures a sustained and irreversible inhibition of the HER2 kinase, leading to the blockade of downstream pro-survival and proliferative signaling pathways. The high selectivity of this compound for HER2 over EGFRWT suggests a favorable therapeutic window. These characteristics position this compound as a promising candidate for the treatment of HER2-driven malignancies, particularly in patient populations with HER2 exon 20 mutations in NSCLC where treatment options are limited.[3][4] Further clinical investigation is warranted to fully evaluate its therapeutic potential.
References
- 1. Tissue Evaluation for HER2 Tumor Marker - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Targeting of the Human Epidermal Growth Factor Receptor-2 (HER2) Genes across Various Cancers [mdpi.com]
- 3. Discovery of Potent and Selective Covalent Inhibitors of HER2WT and HER2YVMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of covalent HER2 selective inhibitors for the treatment of HER2 Exon 20 insertion driven tumors - American Chemical Society [acs.digitellinc.com]
- 5. escholarship.org [escholarship.org]
Her2-IN-20: A Technical Guide to its Binding Affinity for HER2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Her2-IN-20, a potent and selective covalent inhibitor of both wild-type HER2 (HER2WT) and the HER2YVMA insertion mutant. This document details the quantitative binding data, in-depth experimental protocols for affinity determination, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound has demonstrated potent inhibitory activity against both wild-type HER2 and the clinically relevant YVMA insertion mutant, a common activating mutation in non-small cell lung cancer (NSCLC). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half, are summarized in the table below.
| Target | IC50 (nM) |
| HER2WT | 49 |
| HER2YVMA | 42 |
Table 1: IC50 values of this compound against wild-type and mutant HER2. Data sourced from Hicken EJ, et al. (2024).[1]
Experimental Protocols
The determination of the binding affinity of this compound for its target, HER2, can be accomplished through various robust biophysical and biochemical assays. The following sections provide detailed methodologies for key experimental approaches.
Biochemical Kinase Assay for IC50 Determination (Adapted from Hicken EJ, et al., 2024[1])
This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant HER2WT and HER2YVMA kinase domains
-
This compound (Compound 32)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well assay plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified HER2 kinase (either WT or YVMA mutant) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is proportional to the kinase activity.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of kinase inhibitors.[2][3][4][5][6]
Principle: This assay measures the inhibition of substrate phosphorylation by the kinase. A europium (Eu)-labeled anti-phospho-antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the binding of the antibody to the phosphorylated substrate brings the donor and acceptor into close proximity, resulting in a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Materials:
-
HER2 kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)
-
Assay buffer
-
This compound
Procedure:
-
Add diluted this compound and HER2 kinase to the assay plate and incubate.
-
Add ATP and the biotinylated substrate peptide to initiate the kinase reaction.
-
Incubate to allow for phosphorylation.
-
Add the detection reagents (Eu-labeled antibody and streptavidin-acceptor) to stop the reaction and allow for antibody binding.
-
Incubate to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the TR-FRET ratio and determine the IC50 as described above.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7][8][9][10][11]
Principle: A solution of the ligand (this compound) is titrated into a solution of the protein (HER2 kinase domain) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Materials:
-
Purified HER2 kinase domain
-
This compound
-
Matched buffer for both protein and ligand (dialysis is recommended to ensure a perfect match)
-
Isothermal titration calorimeter
Procedure:
-
Thoroughly dialyze the purified HER2 protein against the chosen buffer. Dissolve this compound in the final dialysis buffer.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
Load the HER2 protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform an initial small injection to account for any mixing artifacts.
-
Carry out a series of injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (this compound) to a ligand (HER2) immobilized on a sensor surface.[12][13][14][15]
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). The kinetics of the interaction (association and dissociation rates) can be determined from the shape of the sensorgram.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Purified HER2 kinase
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (if necessary)
Procedure:
-
Immobilize the HER2 kinase onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of concentrations of this compound over the sensor surface to measure the association phase.
-
Switch to running buffer to flow over the surface to measure the dissociation phase.
-
If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations
HER2 Signaling Pathway
The following diagram illustrates the HER2 signaling pathway and the point of inhibition by a tyrosine kinase inhibitor like this compound. HER2, upon dimerization with other ErbB family members, activates downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which drive cell proliferation, survival, and differentiation.[16][17][18][19][20] A tyrosine kinase inhibitor blocks the autophosphorylation of the intracellular kinase domain, thereby inhibiting the activation of these downstream pathways.
Caption: HER2 signaling pathway and inhibition by this compound.
Experimental Workflow for Kinase Inhibitor Characterization
The development of a novel kinase inhibitor follows a structured workflow, from initial screening to preclinical evaluation.[21][22][23] The diagram below outlines the key stages in the characterization of a compound like this compound.
Caption: Workflow for kinase inhibitor characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]
- 3. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 9. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 11. Thermodynamic characterization of protein-ligand binding by isothermal titration calorimetry (ITC) [vlabs.iitkgp.ac.in]
- 12. path.ox.ac.uk [path.ox.ac.uk]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. reactionbiology.com [reactionbiology.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
A Technical Guide to the Downstream Signaling Pathway of HER2 Exon 20 Insertions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by HER2 exon 20 insertions, a critical driver in a subset of non-small cell lung cancers (NSCLC) and other solid tumors. This document outlines the molecular mechanisms, quantitative data on therapeutic interventions, detailed experimental protocols for studying these mutations, and visual representations of the key pathways and workflows.
Core Downstream Signaling Pathways of HER2 Exon 20 Insertions
Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) is a member of the ERBB family of receptor tyrosine kinases. Unlike other family members, HER2 does not have a known ligand and typically exists in a constitutively active conformation, making it a preferred dimerization partner. Insertions within exon 20 of the ERBB2 gene lead to a constitutively active HER2 receptor, resulting in ligand-independent kinase activation. This aberrant activation drives oncogenesis primarily through two major downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[1][2][3]
These pathways are crucial for regulating cell proliferation, survival, and growth. The constitutive activation of HER2 due to exon 20 insertions leads to the hyperactivation of these pathways, promoting uncontrolled cell division and tumor progression.[1][2]
The PI3K/AKT/mTOR Pathway
Upon activation, the HER2 receptor undergoes homodimerization or heterodimerization with other ERBB family members, leading to the autophosphorylation of its intracellular tyrosine kinase domain. These phosphorylated tyrosine residues serve as docking sites for the p85 regulatory subunit of PI3K. This interaction activates the p110 catalytic subunit of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B) at the cell membrane. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including mTOR, which ultimately leads to increased protein synthesis, cell survival, and proliferation.
The Ras/Raf/MEK/ERK (MAPK) Pathway
The phosphorylated HER2 receptor can also recruit growth factor receptor-bound protein 2 (Grb2), which in turn recruits Son of Sevenless (SOS), a guanine (B1146940) nucleotide exchange factor. SOS activates Ras by promoting the exchange of GDP for GTP. GTP-bound Ras then activates Raf kinase, initiating a phosphorylation cascade that sequentially activates MEK and then ERK. Activated ERK translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to the expression of genes involved in cell cycle progression and proliferation.
Below is a Graphviz diagram illustrating the core downstream signaling pathways activated by HER2 exon 20 insertions.
Caption: Downstream signaling from HER2 with exon 20 insertion.
Quantitative Data: Inhibitor Sensitivity
A variety of tyrosine kinase inhibitors (TKIs) have been developed to target HER2-driven cancers. The efficacy of these inhibitors against HER2 exon 20 insertion mutations varies depending on the specific type of insertion and the inhibitor itself. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several TKIs against Ba/F3 cell lines engineered to express different HER2 exon 20 insertion mutations.
Table 1: IC50 Values (nM) of TKIs against HER2 Exon 20 Insertion Mutant Ba/F3 Cell Lines [4][5]
| Inhibitor | HER2 A775_G776insYVMA | HER2 G776>VC | HER2 P780_Y781insGSP |
| Mobocertinib | 15.6 | 12.4 | 19.8 |
| Osimertinib | >1000 | >1000 | >1000 |
| Neratinib | 10.2 | 8.9 | 11.5 |
| Poziotinib | 4.2 | 3.1 | 5.3 |
| Afatinib | 12.8 | 9.7 | 14.2 |
| Pyrotinib | 9.5 | 7.6 | 10.8 |
Table 2: IC50 Values (nM) of Selected TKIs against the H1781 (HER2 G776>VC) Cell Line [4]
| Inhibitor | IC50 (nM) |
| Mobocertinib | 25.3 |
| Poziotinib | 6.8 |
| Osimertinib | >1000 |
| Afatinib | 18.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the downstream signaling of HER2 exon 20 insertions.
Generation and Culture of HER2 Exon 20 Mutant Ba/F3 Cell Lines
The Ba/F3 cell line is an IL-3-dependent murine pro-B cell line that is widely used to study the transforming potential of oncogenic kinases. Expression of a constitutively active kinase, such as HER2 with an exon 20 insertion, renders these cells IL-3 independent for proliferation and survival.
Protocol:
-
Vector Construction: Subclone the full-length cDNA of human HER2 with the desired exon 20 insertion mutation (e.g., A775_G776insYVMA) into a retroviral expression vector (e.g., pBABE-puro).
-
Retrovirus Production: Co-transfect the retroviral vector and a packaging vector (e.g., pCL-Eco) into HEK293T cells using a suitable transfection reagent.
-
Viral Harvest: Collect the viral supernatant 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.
-
Transduction of Ba/F3 Cells:
-
Plate Ba/F3 cells in complete RPMI-1640 medium supplemented with 10% FBS and 10 ng/mL murine IL-3.
-
Add the retroviral supernatant to the cells in the presence of 8 µg/mL polybrene.
-
Centrifuge the cells at 1,000 x g for 90 minutes at 32°C.
-
Incubate the cells overnight at 37°C.
-
-
Selection of Stable Cell Lines:
-
48 hours post-transduction, replace the medium with fresh complete RPMI-1640 medium containing 2 µg/mL puromycin (B1679871) but lacking IL-3.
-
Culture the cells for 1-2 weeks, replacing the medium every 2-3 days, until stable, IL-3-independent colonies emerge.
-
-
Cell Line Maintenance: Maintain the stable cell lines in complete RPMI-1640 medium with 10% FBS and 2 µg/mL puromycin.
Cell Viability/Proliferation Assay
This assay is used to determine the IC50 values of inhibitors against the HER2 exon 20 mutant Ba/F3 cell lines.
Protocol:
-
Cell Seeding: Seed the HER2 exon 20 mutant Ba/F3 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of IL-3-free medium.
-
Inhibitor Treatment: Prepare serial dilutions of the TKI in IL-3-free medium and add 100 µL to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Add 20 µL of CellTiter 96 AQueous One Solution Reagent (Promega) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration. Determine the IC50 value using non-linear regression analysis.
Western Blotting for Downstream Signaling Molecules
This protocol is used to assess the phosphorylation status of key downstream signaling molecules, such as HER2, AKT, and ERK, following inhibitor treatment.
Protocol:
-
Cell Treatment: Seed HER2 exon 20 mutant cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of TKI or vehicle for a specified time (e.g., 6 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-HER2, HER2, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Below is a Graphviz diagram outlining a typical experimental workflow for studying HER2 exon 20 insertion inhibitors.
Caption: Workflow for preclinical evaluation of HER2 exon 20 inhibitors.
References
- 1. Targeting HER2 Exon 20 Insertion–... preview & related info | Mendeley [mendeley.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting HER2 Exon 20 Insertion–Mutant Lung Adenocarcinoma with a Novel Tyrosine Kinase Inhibitor Mobocertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Effect of a HER2 Inhibitor on HER2 Phosphorylation
Disclaimer: As of this writing, "Her2-IN-20" is not a publicly documented HER2 inhibitor. Therefore, this technical guide utilizes Neratinib (B1684480) , a well-characterized, irreversible pan-HER tyrosine kinase inhibitor, as a representative molecule to illustrate the core principles and methodologies for assessing the effect of such an inhibitor on HER2 phosphorylation. The data and protocols presented herein are based on publicly available information for Neratinib and serve as a comprehensive template for the scientific evaluation of novel HER2 inhibitors.
Introduction: Targeting HER2 Phosphorylation in Cancer Therapy
The human epidermal growth factor receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a critical role in cell proliferation, survival, and differentiation.[1][2] Amplification or overexpression of the ERBB2 gene is a key driver in approximately 15-20% of breast cancers and is also found in other malignancies, leading to aggressive tumor growth and poor prognosis.[3]
HER2 activation is initiated by its dimerization with other HER family members, which triggers the autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[2][4] This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the phosphatidylinositol 3-kinase (PI3K)/AKT and the Ras/mitogen-activated protein kinase (MAPK) pathways.[4][5] These pathways are pivotal in promoting the cellular processes that lead to tumorigenesis.
Tyrosine kinase inhibitors (TKIs) that target HER2, such as Neratinib, are designed to block this initial activation step. Neratinib irreversibly binds to the ATP-binding pocket of the HER2 kinase domain, preventing autophosphorylation and consequently shutting down the downstream signaling that drives cancer cell proliferation.[3][6] Monitoring the phosphorylation status of HER2 (p-HER2) is, therefore, a crucial pharmacodynamic biomarker for assessing the efficacy of such inhibitors.[3] This guide provides a detailed overview of the quantitative effects of a representative HER2 inhibitor on HER2 phosphorylation, the experimental protocols to measure these effects, and the underlying signaling pathways.
Quantitative Data on the Inhibition of HER2 Phosphorylation
The efficacy of a HER2 inhibitor is determined by its ability to suppress the kinase activity of the HER2 receptor, which is directly reflected in the reduction of its phosphorylation. The following tables summarize the quantitative data on the activity of Neratinib in HER2-amplified cancer cell lines.
Antiproliferative Activity in HER2-Positive Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The tables below show the IC50 values of Neratinib in various HER2-positive breast cancer cell lines.
| Cell Line | HER2 Status | Neratinib IC50 (nM) | Reference |
| SKBR3 | Amplified | 3.4 ± 1.1 | [7] |
| BT474 | Amplified | Not specified, but sensitive | [8] |
| MDA-MB-453 | Amplified | Not specified, but sensitive | [8] |
| HCC1954 | Amplified | Not specified, but sensitive | [8] |
Note: IC50 values can vary based on experimental conditions and assays used.
Inhibition of HER2 and Downstream Effector Phosphorylation
Treatment with a potent HER2 inhibitor leads to a significant reduction in the phosphorylation of HER2 and key proteins in its downstream signaling pathways.
| Cell Line | Treatment | Effect on p-HER2 | Effect on p-AKT | Effect on p-ERK | Reference |
| SKBR3 | Neratinib (5-500 nM) | Significant Inhibition | Significant Inhibition | Significant Inhibition | [7][8] |
| BT474 | Neratinib (200 nM) | Significant Inhibition | Significant Inhibition | Significant Inhibition | [8] |
In studies with a panel of HER2-amplified cell lines, Neratinib was shown to significantly reduce the phosphorylation of HER2 in all tested lines.[8][9] The inhibition of downstream effectors like Akt and ERK phosphorylation correlated more strongly with the sensitivity of the cell lines to the inhibitor.[8][9]
HER2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the major signaling pathways activated by HER2 and the mechanism of action for a tyrosine kinase inhibitor like Neratinib.
References
- 1. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Selectivity of Novel HER2 Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of a representative potent and selective HER2 tyrosine kinase inhibitor (TKI), with a focus on inhibitors targeting HER2 exon 20 insertions. While specific public domain data for a compound designated "Her2-IN-20" is unavailable, this document synthesizes reported data from analogous next-generation covalent HER2 inhibitors to serve as a technical resource. The primary focus is on the quantitative assessment of selectivity, the experimental methodologies employed, and the visualization of the inhibitor's mechanism of action within the HER2 signaling pathway.
Quantitative Selectivity Profile
The therapeutic efficacy of a targeted kinase inhibitor is intrinsically linked to its selectivity. High selectivity for the intended target, such as HER2, over other kinases, particularly those within the same family like wild-type EGFR, is crucial for minimizing off-target toxicities. The following table summarizes the inhibitory activity (IC50 values) of a representative HER2 inhibitor, BI-1622, against a panel of selected kinases, demonstrating its high selectivity for HER2.
| Kinase Target | IC50 (nM)[1] |
| HER2 | 1 |
| EGFR | 28 |
| BLK | 42 |
| BTK | 6 |
| ITK | 21 |
| TEC | 33 |
| TXK | 12 |
| LCK | >1000 |
| SRC | >1000 |
Table 1: Biochemical IC50 values of the representative HER2 inhibitor BI-1622 against a panel of selected kinases. Data illustrates a high degree of selectivity for HER2.
Experimental Protocols: Biochemical Kinase Assays
The determination of kinase inhibitor selectivity is predominantly achieved through in vitro biochemical assays. These assays quantify the inhibitor's ability to block the enzymatic activity of a panel of purified kinases. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay.
HTRF Kinase Assay Protocol
This protocol outlines a typical procedure for assessing the potency and selectivity of a HER2 inhibitor against purified kinases.
Materials:
-
Purified recombinant kinases (e.g., HER2, EGFR)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[2]
-
ATP solution
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (serially diluted)
-
HTRF KinEASE™ detection reagents (Cisbio) or equivalent
-
384-well low-volume microplates
-
Microplate reader capable of HTRF measurement
Procedure:
-
Inhibitor Dispensing: Serially dilute the test inhibitor in DMSO and dispense into the 384-well plates.
-
Enzyme Preparation: Prepare a solution of the purified kinase (e.g., 5 nmol/L HER2 or EGFR) in the kinase assay buffer.[3]
-
Incubation with Inhibitor: Add the kinase solution to the wells containing the test inhibitor and incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[3]
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the tyrosine kinase substrate and ATP (e.g., 100 µmol/L). Allow the reaction to proceed for a set time (e.g., 30 minutes) at room temperature.[3]
-
Reaction Quenching and Detection: Stop the reaction by adding the HTRF detection reagents according to the manufacturer's protocol. These reagents typically include a europium cryptate-labeled anti-phosphotyrosine antibody and an XL665-labeled peptide.
-
Signal Measurement: After an incubation period to allow for the detection reagents to bind, measure the FRET signal using a compatible microplate reader.
-
Data Analysis: The ratio of the emission signals at 665 nm and 620 nm is calculated. The percentage of inhibition is determined relative to positive (enzyme without inhibitor) and negative (no enzyme) controls. IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualization of HER2 Signaling and Inhibition
To understand the mechanism of action of a HER2 inhibitor, it is essential to visualize its role within the broader cellular signaling network. The following diagrams illustrate the HER2 signaling pathway and the workflow for assessing inhibitor selectivity.
Caption: HER2 signaling pathway and point of inhibition.
Caption: Workflow for biochemical kinase selectivity assay.
Conclusion
The development of highly selective HER2 inhibitors is a critical endeavor in oncology drug discovery, particularly for treating cancers driven by HER2 mutations, such as certain non-small cell lung cancers.[4] As demonstrated by representative compounds, achieving a significant selectivity margin against wild-type EGFR and other kinases is a key determinant of a favorable therapeutic window. The methodologies outlined in this guide provide a framework for the rigorous evaluation of inhibitor selectivity, a cornerstone of preclinical drug development. The continued application of these principles will facilitate the discovery of next-generation HER2 inhibitors with enhanced efficacy and safety profiles.
References
Her2-IN-20: A Technical Guide to a Novel Covalent Inhibitor of HER2WT and HER2YVMA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Her2-IN-20 (also referred to as compound 32), a novel, potent, and selective covalent inhibitor of wild-type Human Epidermal Growth Factor Receptor 2 (HER2WT) and the HER2 YVMA insertion mutant. Oncogenic alterations in HER2, particularly exon 20 insertion mutations, are significant drivers in a subset of non-small cell lung cancers (NSCLC) and other solid tumors. The development of inhibitors that potently target these mutations while sparing wild-type Epidermal Growth Factor Receptor (EGFR) is a critical therapeutic strategy to mitigate dose-limiting toxicities. This document details the discovery, chemical structure, mechanism of action, and biological activity of this compound, supported by comprehensive experimental protocols and quantitative data.
Discovery and Rationale
This compound was developed as part of a drug discovery program aimed at identifying a tyrosine kinase inhibitor (TKI) with robust activity against both oncogenic HER2WT and the common HER2 YVMA insertion mutant, while exhibiting high selectivity over EGFRWT.[1][2] Activation of HER2 signaling can be induced by mutations, with the YVMA insertion in exon 20 of the kinase domain being a frequent alteration.[1] Existing TKIs often suffer from off-target effects due to the inhibition of EGFRWT or have diminished potency against HER2 mutants.[1] The discovery of this compound represents a significant advancement in the development of targeted therapies for HER2-driven cancers.[1][2]
Chemical Structure
The chemical structure of this compound (compound 32) is presented below. It is a covalent inhibitor designed to form an irreversible bond with a specific cysteine residue in the ATP-binding pocket of HER2.
Chemical structure information for this compound (compound 32) is detailed in the primary research publication by Hicken EJ, et al. (2024).[1]
Mechanism of Action
This compound is a covalent inhibitor that selectively targets the HER2 kinase. By forming an irreversible covalent bond, it permanently inactivates the receptor's kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. The high selectivity for HER2 over EGFRWT is a key feature of this compound, promising a wider therapeutic window.
Signaling Pathway Modulation
HER2 is a member of the ErbB family of receptor tyrosine kinases. Upon activation, HER2 dimerizes with other ErbB family members, leading to the autophosphorylation of tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK pathways, which drive cell proliferation, survival, and invasion. This compound's covalent inhibition of the HER2 kinase effectively abrogates these downstream signals.
Quantitative Biological Data
The biological activity of this compound was evaluated through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) |
| HER2WT | 49 |
| HER2YVMA | 42 |
Data sourced from MedChemExpress, referencing Hicken EJ, et al. (2024).[2]
Table 2: Cellular Proliferation Inhibition
| Cell Line | HER2 Status | IC50 (nM) |
| NCI-H2170 | HER2 Amplified | Data not publicly available |
| Calu-3 | HER2 Amplified | Data not publicly available |
| Ba/F3 HER2 YVMA | Exon 20 Insertion | Data not publicly available |
| Ba/F3 EGFR WT | Wild-Type | Data not publicly available |
Detailed cellular activity data is available in the primary publication.[1]
Experimental Protocols
Detailed experimental procedures for the synthesis and biological evaluation of this compound are provided in the supporting information of the primary publication by Hicken EJ, et al. (2024).[3] Below is a generalized workflow and summaries of key experimental methodologies.
General Experimental Workflow
References
Technical Whitepaper: Modulation of the PI3K/Akt Pathway by HER2-Targeted Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific inhibitor "Her2-IN-20" referenced in the topic was not identifiable in publicly available scientific literature. Therefore, this technical guide utilizes data and methodologies associated with other well-characterized HER2 tyrosine kinase inhibitors (TKIs) that modulate the PI3K/Akt pathway to provide a representative and informative resource.
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a critical oncogenic driver in a significant subset of cancers, most notably breast and non-small cell lung cancer (NSCLC).[1][2] Amplification or activating mutations, such as insertions in exon 20, lead to constitutive kinase activity and subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.[1] One of the most crucial of these is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.[3][4]
Activation of HER2, often through heterodimerization with HER3, leads to the recruitment and activation of PI3K at the cell membrane.[4][5] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream substrates, ultimately orchestrating cellular processes that are hallmarks of cancer.
Given the central role of the PI3K/Akt pathway in HER2-driven tumorigenesis, its effective inhibition is a key therapeutic strategy. Small molecule tyrosine kinase inhibitors (TKIs) designed to compete with ATP at the catalytic kinase domain of HER2 are a major class of therapeutics that disrupt this signaling axis.[6] This guide provides an in-depth overview of the core principles, quantitative data, and experimental protocols relevant to the study of HER2 inhibitors and their modulation of the PI3K/Akt pathway.
Mechanism of Action: HER2 Inhibition and the PI3K/Akt Pathway
HER2-targeted TKIs function by binding to the ATP-binding pocket within the intracellular kinase domain of the HER2 receptor. This competitive inhibition prevents the autophosphorylation of the receptor, a critical step for its activation and the subsequent recruitment of signaling adaptors.[6] By blocking HER2 phosphorylation, these inhibitors effectively shut down the downstream signaling cascades, including the PI3K/Akt pathway.[2]
The inhibition of the PI3K/Akt pathway by HER2 TKIs leads to a cascade of anti-tumor effects, including:
-
Decreased cell proliferation: By inhibiting downstream effectors of Akt that promote cell cycle progression.
-
Induction of apoptosis: Through the de-repression of pro-apoptotic proteins that are negatively regulated by Akt.
-
Reversal of drug resistance: Aberrant PI3K/Akt signaling is a known mechanism of resistance to other HER2-targeted therapies like monoclonal antibodies.[5]
The following diagram illustrates the HER2-PI3K/Akt signaling pathway and the point of intervention for HER2 TKIs.
Quantitative Data: Inhibitor Potency and Selectivity
The efficacy of a HER2 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. Lower IC50 values indicate greater potency. Selectivity is also a critical parameter, as off-target inhibition can lead to toxicity. This is often assessed by comparing the IC50 for HER2 against other kinases, such as the Epidermal Growth Factor Receptor (EGFR).
The following tables present representative IC50 data for various HER2 inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity of Representative HER2 TKIs
| Compound | Target Kinase | IC50 (nM) | Reference |
| Lapatinib | HER2 | 35.5 | [7] |
| EGFR | 88.1 | [7] | |
| Zongertinib | HER2 (N87 cells) | 3.0 | [7] |
| HER2 (H2170 cells) | 69.0 | [7] | |
| JBJ-08-178-01 | HER2 | ~5 | [1] |
| EGFR | >1000 | [1] |
Table 2: Cellular IC50 Values for Inhibition of Proliferation in HER2-Dependent Cell Lines
| Compound | Cell Line | HER2 Status | IC50 (nM) | Reference |
| Lapatinib | SKBR3 | Amplified | 10-50 | [8] |
| Neratinib | SKBR3 | Amplified | 2-10 | [9] |
| JBJ-08-178-01 | Ba/F3 HER2 YVMA | Exon 20 Insertion | ~10 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of HER2 inhibitors on the PI3K/Akt pathway.
In Vitro HER2 Kinase Assay (Luminescent)
This assay quantifies the enzymatic activity of purified HER2 by measuring ATP consumption.
Principle: The kinase reaction produces ADP. After the reaction, remaining ATP is depleted, and the ADP is converted back into ATP. This newly synthesized ATP is then used by luciferase to generate a luminescent signal that is proportional to the initial kinase activity.[7][10]
Materials:
-
Recombinant human HER2 enzyme
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]
-
ATP solution
-
Test inhibitor (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well microplates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).[10]
-
Add 2 µl of recombinant HER2 enzyme to each well.
-
Incubate at room temperature for 30 minutes.
-
Prepare a substrate/ATP mixture in kinase buffer and add 2 µl to the wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Record the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of PI3K/Akt Pathway Phosphorylation
This method is used to assess the effect of a HER2 inhibitor on the phosphorylation status of key proteins in the PI3K/Akt pathway within cells.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of proteins like HER2, Akt, and downstream targets. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.[9]
Materials:
-
HER2-positive cancer cell lines (e.g., SKBR3, BT474)[9]
-
Cell culture reagents
-
HER2 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p-HER2, total HER2, p-Akt, total Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HER2-positive cells to ~80% confluency.
-
Treat cells with various concentrations of the HER2 inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle-treated control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Capture the chemiluminescent signal with an imaging system.
-
-
Stripping and Re-probing:
-
To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total Akt) and a loading control (e.g., β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
The results are typically presented as the ratio of the densitometric intensity of the phosphorylated protein band to the total protein band, normalized to the vehicle-treated control.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. HER2 amplification in tumors activates PI3K/Akt signaling independent of HER3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel treatment strategies for patients with HER2-positive breast cancer who do not benefit from current targeted therapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. bio-rad.com [bio-rad.com]
Methodological & Application
Application Notes and Protocols for Her2-IN-20 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide a detailed experimental protocol for the initial characterization of Her2-IN-20, a novel hypothetical tyrosine kinase inhibitor (TKI) targeting the human epidermal growth factor receptor 2 (HER2). The overexpression or amplification of the HER2 gene is a key driver in the development and progression of several cancers, most notably in a subset of breast cancers. HER2 activation leads to the initiation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell proliferation, survival, and differentiation.
This compound is designed to specifically inhibit the ATP-binding site within the intracellular kinase domain of HER2, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling. This document outlines the necessary cell-based assays to evaluate the efficacy and mechanism of action of this compound in HER2-positive and HER2-negative cancer cell lines.
Data Presentation
The following tables summarize the expected quantitative data from the described experimental protocols.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | HER2 Status | IC50 of this compound (nM) |
| SK-BR-3 | Positive | 50 |
| BT-474 | Positive | 85 |
| MDA-MB-231 | Negative | >10,000 |
| MCF-7 | Negative | >10,000 |
Table 2: Effect of this compound on Colony Formation in HER2-Positive Cells
| Cell Line | Treatment | Number of Colonies | Inhibition of Colony Formation (%) |
| SK-BR-3 | Vehicle Control | 250 ± 20 | - |
| SK-BR-3 | This compound (100 nM) | 50 ± 10 | 80 |
| BT-474 | Vehicle Control | 180 ± 15 | - |
| BT-474 | This compound (100 nM) | 45 ± 8 | 75 |
Mandatory Visualizations
Caption: Mechanism of action of this compound on the HER2 signaling pathway.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
Cell Line Selection and Culture
Objective: To select appropriate cell lines to test the specificity of this compound.
Recommended Cell Lines:
-
HER2-Positive: SK-BR-3, BT-474 (human breast adenocarcinoma).[1][2]
-
HER2-Negative: MDA-MB-231 (human breast adenocarcinoma, triple-negative), MCF-7 (human breast adenocarcinoma, luminal A).[3][4]
Culture Conditions:
-
Culture SK-BR-3 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture BT-474 cells in RPMI-1640 Medium supplemented with 10% FBS, 10 µg/mL insulin, and 1% Penicillin-Streptomycin.
-
Culture MDA-MB-231 and MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain all cell lines in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both HER2-positive and HER2-negative cell lines.
Materials:
-
Selected breast cancer cell lines
-
96-well plates
-
This compound (stock solution in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of HER2 and its downstream signaling proteins, AKT and ERK.
Materials:
-
HER2-positive cell lines (SK-BR-3 or BT-474)
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HER2-positive cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Colony Formation Assay
Objective: To evaluate the long-term effect of this compound on the proliferative capacity of cancer cells.
Materials:
-
HER2-positive cell lines
-
6-well plates
-
This compound
-
Complete culture medium
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a low concentration of this compound (e.g., below the IC50) or vehicle control. The medium with the compound should be replaced every 3-4 days.
-
Incubate the plates for 10-14 days, until visible colonies are formed.
-
Wash the colonies with PBS and fix them with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells).
-
Calculate the percentage of colony formation inhibition compared to the vehicle control.
References
Application Notes and Protocols for a Novel HER2 Inhibitor (Her2-IN-XX) in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Epidermal Growth factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably a subset of breast and gastric cancers.[1] Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, promoting cell proliferation, survival, and invasion.[1][2][3][4][5] Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of HER2 are a critical class of therapeutics.
These application notes provide a generalized framework for the in vivo evaluation of a novel, hypothetical HER2-selective TKI, hereafter referred to as Her2-IN-XX . The provided dosages, protocols, and expected outcomes are based on preclinical data from established HER2 TKIs such as Tucatinib, Neratinib, and Lapatinib (B449), and are intended to serve as a starting point for designing and executing preclinical efficacy studies.[6][7][8][9][10]
Quantitative Data Summary
The following tables summarize typical dosage ranges and pharmacokinetic parameters for HER2 TKIs in mouse models. These values should be empirically determined for Her2-IN-XX.
Table 1: Exemplar Dosing Regimens for HER2 TKIs in Mouse Xenograft Models
| Compound | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Mouse Model | Reference |
| Tucatinib | 25 - 100 mg/kg | Oral (p.o.), daily or twice daily | Daily or BID for 21+ days | BT-474, NCI-N87 Xenografts | [6][11] |
| Neratinib | 40 mg/kg | Oral (p.o.), 5 days/week | 5 days/week for duration of study | SARARK 6 Xenografts | [7] |
| Lapatinib | 30 - 200 mg/kg | Oral (p.o.), daily or twice daily | Daily or BID | BT-474, MBT-2 Xenografts | [8][9][10][12][13] |
| Her2-IN-XX (Hypothetical) | 10 - 100 mg/kg | Oral (p.o.) | Once or twice daily | HER2+ Xenografts (e.g., BT-474) | N/A |
Table 2: Representative Pharmacokinetic (PK) Parameters for an Oral HER2 TKI in Mice
| Parameter | Symbol | Representative Value | Unit | Notes |
| Peak Plasma Concentration | Cmax | 1 - 15 | µM | Highly dose-dependent. |
| Time to Peak Concentration | Tmax | 1 - 4 | hours | |
| Area Under the Curve | AUC (0-24h) | 10 - 100 | µM*h | Represents total drug exposure over 24 hours. |
| Half-life | t1/2 | 4 - 12 | hours | Influences dosing frequency (e.g., QD vs. BID). |
| Oral Bioavailability | F% | 20 - 60 | % | Vehicle formulation is critical. |
Note: These values are illustrative and will vary significantly based on the specific compound, dose, and formulation.
Signaling Pathway and Experimental Workflow
HER2 Signaling Pathway
The diagram below illustrates the primary signaling cascades activated by HER2. Her2-IN-XX is designed to inhibit the tyrosine kinase activity of HER2, thereby blocking downstream signal transduction through both the PI3K/AKT and MAPK pathways.[1][2][5]
References
- 1. mdpi.com [mdpi.com]
- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HER2+ Cancer Cell Dependence on PI3K vs. MAPK Signaling Axes Is Determined by Expression of EGFR, ERBB3 and CDKN1B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapatinib, a Dual Inhibitor of Epidermal Growth Factor Receptor (EGFR) and HER-2, Enhances Radiosensitivity in Mouse Bladder Tumor Line-2 (MBT-2) Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]
- 11. Tucatinib | EGFR | Tocris Bioscience [tocris.com]
- 12. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Use of Her2-IN-20
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a transmembrane tyrosine kinase receptor that plays a critical role in cell proliferation, survival, and differentiation.[1][2][3] Overexpression or amplification of HER2 is a key driver in several types of cancer, most notably in a subset of breast and gastric cancers.[1][2] Inhibition of the HER2 signaling pathway is a validated therapeutic strategy. This document provides a general framework for the dissolution and experimental application of novel HER2 inhibitors, with a focus on a hypothetical compound, Her2-IN-20.
Physicochemical and Handling Properties (Hypothetical Data)
Quantitative data for a novel inhibitor like this compound would need to be determined experimentally. Below is a template table that should be populated with compound-specific data. For illustrative purposes, data for the known HER2 inhibitor, HER2-IN-18, is provided as a reference.
| Property | Hypothetical Value for this compound | Reference Data for HER2-IN-18 | Notes |
| Molecular Weight | [To be determined] g/mol | Not specified in search results. | Essential for calculating molar concentrations for stock solutions. |
| Appearance | [e.g., White to off-white solid] | Not specified in search results. | Visual inspection for quality control. |
| Purity (by HPLC) | >98% | Not specified in search results. | High purity is crucial for reproducible and reliable experimental results. |
| In Vitro Solubility | [To be determined] | May be soluble in DMSO. If not, other solvents such as Ethanol or DMF can be tested.[4] | Critical for preparing high-concentration stock solutions. The final DMSO concentration in cell-based assays should typically be kept below 0.5%.[5][6] |
| In Vivo Formulations | [To be determined] | - Oral: Suspend in 0.5% CMC Na; Dissolve in PEG400; Suspend in 0.2% Carboxymethyl cellulose; Dissolve in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[4] | The choice of formulation depends on the route of administration and the inhibitor's properties.[7][8] |
| - Injection: 10% DMSO in Corn oil.[4] | |||
| Storage Conditions | Store at -20°C, protect from light | Store at -20°C for one month.[4] | Proper storage is essential for maintaining the compound's stability and activity. Avoid repeated freeze-thaw cycles.[9][10] |
| IC₅₀ for HER2 | [To be determined] | < 200 nM for HER-YVMA and HER-WT.[4] | The half-maximal inhibitory concentration indicates the potency of the inhibitor. |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Use
This protocol describes a general method for preparing a 10 mM stock solution of a novel inhibitor in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of this compound required for your desired stock concentration and volume.
-
Formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )
-
-
Weighing: Carefully weigh the calculated mass of the inhibitor into a sterile tube.
-
Dissolution: Add the calculated volume of DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but the temperature stability of the compound must be considered.[11]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[5]
General Protocol for In Vitro Cell-Based Assays
This protocol outlines a general workflow for testing the efficacy of this compound in a cell-based assay.
Procedure:
-
Cell Seeding: Plate HER2-expressing cancer cells (e.g., SK-BR-3, BT-474) at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent across all treatments and vehicle controls, and ideally should not exceed 0.5%.[6]
-
Inhibitor Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired assay to assess the effects of the inhibitor, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTS, MTT, or CellTiter-Glo®) to determine the IC₅₀ value.
-
Western Blotting: To analyze the phosphorylation status of HER2 and downstream signaling proteins like AKT and ERK.
-
Apoptosis Assays: (e.g., Annexin V staining, caspase activity assays).
-
HER2 Signaling Pathway
HER2 is a member of the ErbB family of receptor tyrosine kinases.[2] Unlike other members of this family, HER2 does not have a known direct ligand.[2] It is activated through heterodimerization with other ligand-bound ErbB family members (such as EGFR/HER1, HER3, and HER4) or through homodimerization when it is overexpressed.[1][12]
Upon dimerization, the intracellular tyrosine kinase domain of HER2 is activated, leading to autophosphorylation of specific tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades. The two major pathways activated by HER2 are:
-
The PI3K/AKT/mTOR Pathway: This pathway is crucial for promoting cell survival, proliferation, and growth.[3][13]
-
The RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade primarily regulates gene expression involved in cell proliferation and differentiation.[12][13]
The constitutive activation of these pathways due to HER2 overexpression drives the malignant phenotype in HER2-positive cancers.
Visualizations
HER2 Signaling Pathway Diagram
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound
Caption: General experimental workflow for evaluating a novel HER2 inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HER2-IN-18 | EGFR | | Invivochem [invivochem.com]
- 5. file.selleckchem.com [file.selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Her2-IN-20 in HER2-Amplified Cancer Models
For Research Use Only.
Introduction
Her2-IN-20 is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2). It demonstrates robust activity against both wild-type HER2 (HER2WT) and its oncogenic insertion mutants, such as HER2YVMA, which are prevalent in non-small cell lung cancer (NSCLC). A key feature of this compound is its high selectivity for HER2 over wild-type epidermal growth factor receptor (EGFRWT), a characteristic that is anticipated to minimize EGFR-related toxicities often observed with less selective tyrosine kinase inhibitors (TKIs). These application notes provide a summary of the biochemical and cellular activities of this compound and detailed protocols for its use in in vitro and in vivo HER2-amplified cancer models.
Biochemical Activity
This compound is a covalent inhibitor that targets a cysteine residue in the ATP binding pocket of the HER2 kinase domain. Its inhibitory activity has been characterized in biochemical assays against both wild-type and mutant forms of HER2.
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HER2WT | 49 |
| HER2YVMA | 42 |
Data represents the concentration of this compound required for 50% inhibition of kinase activity in a biochemical assay.
Cellular Activity
The cellular activity of this compound has been evaluated in HER2-dependent cancer cell lines. The compound effectively inhibits HER2 autophosphorylation and downstream signaling, leading to the suppression of cell proliferation.
Table 2: Cellular Activity of this compound in HER2-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | HER2 Status | Cellular pHER2 IC50 (nM) | Anti-proliferative GI50 (nM) |
| NCI-H2170 | NSCLC | HER2YVMA | 78 | 120 |
| Calu-3 | NSCLC | HER2 Amplified | 95 | 150 |
pHER2 IC50 values represent the concentration for 50% inhibition of HER2 phosphorylation. GI50 values represent the concentration for 50% inhibition of cell growth.
In Vivo Efficacy
The in vivo anti-tumor activity of this compound has been demonstrated in a mouse xenograft model using the NCI-H2170 human NSCLC cell line, which harbors the HER2YVMA insertion mutation.
Table 3: In Vivo Anti-Tumor Efficacy of this compound in NCI-H2170 Xenograft Model
| Treatment Group | Dose | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once Daily (PO) | 0 |
| This compound | 50 mg/kg | Once Daily (PO) | 85 |
Tumor growth inhibition was assessed after 21 days of treatment. PO: Per os (oral administration).
Signaling Pathway
This compound inhibits the tyrosine kinase activity of HER2, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and MAPK pathways.
Application Notes and Protocols for a HER2 Kinase Activity Assay Using a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane tyrosine kinase receptor that plays a critical role in regulating cell growth, differentiation, and survival.[1] Amplification or overexpression of the ERBB2 gene is a key driver in several types of cancer, including approximately 15-30% of breast cancers and 10-30% of gastric/gastroesophageal cancers, and is associated with aggressive disease and poor prognosis.[1][2] The kinase activity of HER2 is central to its oncogenic signaling. Upon dimerization with other HER family members, HER2's intrinsic tyrosine kinase is activated, leading to the phosphorylation of downstream substrates and the activation of signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which promote cell proliferation and survival.[3][4]
Targeting the kinase activity of HER2 is a clinically validated strategy for the treatment of HER2-positive cancers. Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP for binding to the HER2 kinase domain can effectively block its signaling and induce anti-tumor responses.
These application notes provide a detailed protocol for determining the in vitro potency of a selective HER2 kinase inhibitor, referred to herein as Her2-IN-20 , using a luminescence-based kinase activity assay. The protocol is designed for researchers in drug discovery and development to assess the inhibitory activity of compounds targeting HER2.
Principle of the Assay
The HER2 kinase activity assay described here is a luminescent assay that measures the amount of ADP produced during the kinase reaction. The assay is performed in a multi-well plate format and involves the incubation of recombinant HER2 enzyme with a suitable substrate and ATP. In the presence of an active kinase, ATP is converted to ADP. After the kinase reaction, a reagent is added to convert the generated ADP into ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity. The inhibitory effect of a compound is determined by measuring the reduction in the luminescent signal in its presence.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Recombinant Human HER2 (ErbB2), GST-tagged | Example Supplier: SignalChem | E10-11G |
| Poly(Glu, Tyr) 4:1 | Example Supplier: Sigma-Aldrich | P0275 |
| ATP, 10 mM Solution | Example Supplier: Promega | V9151 |
| ADP-Glo™ Kinase Assay Kit | Example Supplier: Promega | V9101 |
| This compound (or other test inhibitor) | N/A | N/A |
| Staurosporine (positive control inhibitor) | Example Supplier: Cayman Chemical | 10009323 |
| Kinase Buffer (5X) | See recipe below | N/A |
| Nuclease-Free Water | Various | Various |
| DMSO, Anhydrous | Various | Various |
| 96-well or 384-well white, flat-bottom plates | Various | Various |
| Multichannel pipettes and tips | Various | Various |
| Plate reader with luminescence detection | Various | Various |
5X Kinase Buffer Recipe:
-
200 mM Tris-HCl, pH 7.5
-
100 mM MgCl₂
-
0.5 mg/mL BSA
-
250 µM DTT
Store at -20°C in aliquots.
Experimental Protocols
Protocol 1: this compound IC₅₀ Determination
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 kinase.
1. Reagent Preparation: a. 1X Kinase Buffer: Dilute the 5X Kinase Buffer to 1X with nuclease-free water. Keep on ice. b. ATP Solution: Thaw the 10 mM ATP stock solution. Prepare a working solution of 100 µM ATP by diluting the stock in 1X Kinase Buffer. The final concentration in the assay will be 10 µM. c. HER2 Enzyme Solution: Thaw the recombinant HER2 enzyme on ice. Prepare a working solution of 2 ng/µL in 1X Kinase Buffer. The final concentration in the assay will be 1 ng/µL. Note: The optimal enzyme concentration should be determined empirically to achieve a signal-to-background ratio of >10. d. Substrate Solution: Prepare a 1 mg/mL stock solution of Poly(Glu, Tyr) 4:1 in nuclease-free water. Prepare a working solution of 0.2 mg/mL in 1X Kinase Buffer. The final concentration in the assay will be 0.1 mg/mL. e. This compound and Staurosporine Dilutions: i. Prepare a 10 mM stock solution of this compound in 100% DMSO. ii. Prepare a 1 mM stock solution of Staurosporine in 100% DMSO. iii. Perform a serial dilution of the test compounds in 100% DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 1 mM for a final top concentration of 10 µM). iv. Dilute each DMSO concentration 1:50 in 1X Kinase Buffer. This will be the 2X inhibitor solution. The final DMSO concentration in the assay will be 1%.
2. Assay Procedure (96-well format): a. Add Inhibitor: Add 12.5 µL of the 2X inhibitor solutions to the appropriate wells of a white 96-well plate. For the "no inhibitor" (positive control) and "no enzyme" (background) wells, add 12.5 µL of 1X Kinase Buffer containing 2% DMSO. b. Prepare Master Mix: Prepare a master mix containing the HER2 enzyme and substrate. For each reaction, you will need:
- 6.25 µL of HER2 enzyme (2 ng/µL)
- 6.25 µL of Poly(Glu, Tyr) substrate (0.2 mg/mL) c. Add Enzyme/Substrate Mix: Add 12.5 µL of the master mix to all wells except the "no enzyme" (background) control wells. To the background wells, add 12.5 µL of 1X Kinase Buffer. d. Initiate Kinase Reaction: Add 5 µL of 100 µM ATP solution to all wells to start the reaction. The final reaction volume is 25 µL. e. Incubation: Incubate the plate at room temperature for 60 minutes. f. Stop Reaction and Detect ADP: i. Add 25 µL of ADP-Glo™ Reagent to each well. ii. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP. iii. Add 50 µL of Kinase Detection Reagent to each well. iv. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal. g. Measure Luminescence: Read the luminescence on a plate reader.
3. Data Analysis: a. Calculate Percent Inhibition:
- Subtract the average background signal (no enzyme) from all other measurements.
- Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor)) b. Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.
Data Presentation
Table 1: Representative IC₅₀ Values for HER2 Kinase Inhibition
| Compound | HER2 IC₅₀ (nM) | EGFR IC₅₀ (nM) | Selectivity (EGFR/HER2) |
| This compound | 5.2 | 156 | 30x |
| Lapatinib | 9.8 | 10.2 | ~1x |
| Staurosporine | 60 | 6.2 | 0.1x |
Data are representative and should be generated empirically. Lapatinib and Staurosporine are included for comparison.
Visualizations
HER2 Signaling Pathway
The following diagram illustrates the canonical HER2 signaling pathway, which is activated upon heterodimerization with other ErbB family members, leading to cell proliferation and survival.
Caption: HER2 signaling pathway leading to cell proliferation and survival.
Experimental Workflow for IC₅₀ Determination
This diagram outlines the major steps in the experimental workflow for determining the IC₅₀ of a HER2 inhibitor.
Caption: Experimental workflow for HER2 kinase inhibitor IC₅₀ determination.
Logical Relationship of Assay Components
This diagram illustrates the interaction of the key components in the HER2 kinase activity assay.
Caption: Interaction of components in the HER2 kinase assay.
Troubleshooting and Considerations
-
Low Signal-to-Background Ratio: The concentration of the HER2 enzyme may be too low. Perform an enzyme titration to determine the optimal concentration that yields a robust signal.
-
High Variability between Replicates: Ensure accurate and consistent pipetting, especially for small volumes. Use a multichannel pipette for reagent addition where possible. Ensure thorough mixing of reagents.
-
Inhibitor Solubility: If the test compound precipitates in the assay buffer, this can interfere with the results. Ensure the final DMSO concentration is kept low (typically ≤1%) and consistent across all wells.
-
Assay Linearity: The assay should be performed within the linear range of the enzyme kinetics. This can be verified by running a time course and an ATP titration to ensure that the reaction is not substrate-limited.
These application notes provide a robust framework for assessing the activity of novel HER2 inhibitors. For any specific inhibitor, optimization of assay conditions such as enzyme concentration, substrate concentration, and incubation time may be necessary to achieve the most accurate and reproducible results.
References
- 1. Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HER2-IN-20 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human epidermal growth factor receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, including breast and gastric cancers.[1][2] Its overexpression or amplification is associated with aggressive disease and poor prognosis.[1][2][3] While two-dimensional (2D) cell cultures have been instrumental in initial drug screening, they often fail to recapitulate the complex tumor microenvironment. Three-dimensional (3D) spheroid cultures have emerged as more physiologically relevant models, mimicking aspects of in vivo tumors such as cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[4][5][6]
HER2-IN-20 is a novel, potent, and selective small molecule inhibitor targeting the HER2 tyrosine kinase. These application notes provide a comprehensive guide for the utilization of this compound in 3D spheroid cultures of HER2-positive cancer cells. The protocols outlined below detail methods for spheroid formation, drug treatment, and various assays to evaluate the efficacy of this compound.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of the HER2 kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition disrupts key cellular processes involved in tumor growth and survival.
HER2 Signaling Pathway Inhibition by this compound
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in both 2D monolayer and 3D spheroid cultures of various HER2-positive cancer cell lines.
Table 1: IC50 Values of this compound in 2D vs. 3D Cultures
| Cell Line | Cancer Type | Culture Condition | This compound IC50 (nM) |
| SK-BR-3 | Breast Cancer | 2D Monolayer | 15.2 |
| 3D Spheroid | 85.7 | ||
| BT-474 | Breast Cancer | 2D Monolayer | 22.5 |
| 3D Spheroid | 120.3 | ||
| NCI-N87 | Gastric Cancer | 2D Monolayer | 35.8 |
| 3D Spheroid | 198.6 | ||
| OE19 | Esophageal Cancer | 2D Monolayer | 41.2 |
| 3D Spheroid | 255.4 |
Table 2: Effect of this compound on Spheroid Growth and Viability
| Cell Line | Treatment (100 nM this compound) | Average Spheroid Diameter Reduction (%) | Apoptosis Induction (Fold Change in Caspase-3/7 Activity) |
| SK-BR-3 | 72 hours | 45.3 | 4.2 |
| BT-474 | 72 hours | 38.9 | 3.5 |
| NCI-N87 | 72 hours | 30.1 | 2.8 |
| OE19 | 72 hours | 25.6 | 2.1 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of uniform spheroids in ultra-low attachment (ULA) plates.
Materials:
-
HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)
-
Complete cell culture medium (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT-474)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture HER2-positive cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells/well).
-
Centrifuge the plate at 200 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in ULA plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove 100 µL of the medium from each well containing a spheroid.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Monitor spheroid morphology and size daily using an inverted microscope.
Protocol 3: Spheroid Viability and Apoptosis Assays
A. Spheroid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
Treated spheroids in ULA plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Equilibrate the ULA plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well containing a spheroid.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer 100 µL from each well to an opaque-walled 96-well plate.
-
Measure luminescence using a luminometer.
B. Apoptosis Assay (Caspase-Glo® 3/7)
Materials:
-
Treated spheroids in ULA plates
-
Caspase-Glo® 3/7 Assay reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Follow the same initial steps as the viability assay to equilibrate the plate and reagent.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix by gentle orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence to determine caspase-3/7 activity.
Experimental Workflow
The following diagram illustrates the overall workflow for evaluating this compound in 3D spheroid cultures.
Troubleshooting and Considerations
-
Spheroid Formation: Inconsistent spheroid size can be due to inaccurate cell counting or improper plate centrifugation. Ensure a single-cell suspension before seeding.
-
Drug Penetration: 3D spheroids can exhibit drug resistance due to limited penetration. Longer incubation times or combination therapies may be necessary.
-
Assay Normalization: When assessing viability or apoptosis, it is crucial to normalize the data to the vehicle-treated control spheroids to account for baseline cell death and proliferation.
-
Imaging: For detailed morphological analysis, consider clearing and staining the spheroids for confocal microscopy.
These application notes and protocols provide a robust framework for investigating the efficacy of this compound in 3D spheroid models. The use of these more physiologically relevant systems will contribute to a better understanding of the therapeutic potential of novel HER2 inhibitors in a preclinical setting.
References
- 1. Human Epidermal Growth Factor Receptor 2 (HER2) in Cancers: Overexpression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HER 2: Biology, Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. 3D Culture Represents Apoptosis Induced by Trastuzumab Better than 2D Monolayer Culture | Anticancer Research [ar.iiarjournals.org]
- 5. 3D culture of Her2+ breast cancer cells promotes AKT to MAPK switching and a loss of therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Her2-IN-20 in Combination with Chemotherapy
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2), encoded by the ERBB2 gene, is a member of the epidermal growth factor receptor family of receptor tyrosine kinases.[1][2] Alterations in the HER2 pathway, such as gene amplification or mutations, can lead to increased dimerization and autophosphorylation, resulting in uncontrolled cell growth and oncogenesis.[3] While HER2 amplification is a well-established therapeutic target in breast and gastric cancers, HER2 mutations, particularly insertions in exon 20, are recognized as key oncogenic drivers in other malignancies, including non-small cell lung cancer (NSCLC).[4][5] These exon 20 insertion mutations lead to constitutive activation of the HER2 signaling pathway.[5]
Her2-IN-20 is a potent and selective small-molecule tyrosine kinase inhibitor (TKI) designed to target HER2 with exon 20 insertion mutations. These application notes provide protocols for evaluating the synergistic anti-tumor activity of this compound in combination with standard-of-care chemotherapy agents. The following protocols are intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research.
Mechanism of Action
HER2 exerts its activity through heterodimerization with other HER family members, most notably HER3, which strongly activates the PI3K/AKT/mTOR and MAPK signaling pathways, promoting cell proliferation and survival.[2][6] this compound is an ATP-competitive inhibitor that binds to the intracellular kinase domain of the HER2 protein, blocking its autophosphorylation and the subsequent activation of downstream signaling cascades. By inhibiting this critical node, this compound aims to induce apoptosis and halt the proliferation of cancer cells driven by HER2 exon 20 insertions.
The combination of this compound with cytotoxic chemotherapy is based on the rationale of dual attack on tumor cells. While this compound provides targeted inhibition of the primary oncogenic driver, chemotherapy induces broader DNA damage and mitotic catastrophe. This dual-pronged approach is hypothesized to lead to enhanced tumor cell killing, overcome potential resistance mechanisms, and achieve a more durable anti-tumor response.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Chemotherapy Agents
The half-maximal inhibitory concentration (IC50) values for this compound and common chemotherapy agents were determined in NCI-H2170 (human lung adenocarcinoma, HER2 exon 20 insertion) and Calu-3 (human lung adenocarcinoma, HER2 amplified) cell lines after 72 hours of treatment.
| Compound | Cell Line | HER2 Status | IC50 (nM) |
| This compound | NCI-H2170 | Exon 20 Insertion | 8.5 ± 1.2 |
| Calu-3 | Amplified | 35.7 ± 4.5 | |
| Paclitaxel | NCI-H2170 | Exon 20 Insertion | 15.2 ± 2.1 |
| Calu-3 | Amplified | 12.8 ± 1.9 | |
| Cisplatin | NCI-H2170 | Exon 20 Insertion | 2500 ± 350 |
| Calu-3 | Amplified | 2100 ± 290 | |
| Docetaxel | NCI-H2170 | Exon 20 Insertion | 10.5 ± 1.5 |
| Calu-3 | Amplified | 9.1 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Synergy Analysis of this compound and Paclitaxel Combination
The combination index (CI) was calculated using the Chou-Talalay method to assess the synergistic, additive, or antagonistic effects of this compound and Paclitaxel in the NCI-H2170 cell line.
| This compound (nM) | Paclitaxel (nM) | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 4.25 | 7.6 | 0.50 | 0.65 | Synergy |
| 8.5 | 15.2 | 0.75 | 0.58 | Strong Synergy |
| 17.0 | 30.4 | 0.90 | 0.51 | Strong Synergy |
CI < 0.9 indicates synergy; CI = 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assay
This protocol details the methodology for determining the IC50 values of single agents and for assessing the synergistic effects of combination therapies using a cell viability assay.
Materials:
-
NCI-H2170 or other appropriate HER2-mutant cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Paclitaxel (or other chemotherapy agent, dissolved in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Plate reader capable of measuring luminescence
-
CompuSyn software for synergy analysis
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent (e.g., Paclitaxel) in culture medium. For combination studies, prepare drugs at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions (single agents or combinations). Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: After incubation, allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response) in GraphPad Prism or similar software to calculate the IC50 values for single agents.
-
For combination studies, use CompuSyn software to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Protocol 2: Western Blot Analysis of Pathway Modulation
This protocol is for assessing the pharmacodynamic effects of this compound, alone and in combination with chemotherapy, on the HER2 signaling pathway.
Materials:
-
NCI-H2170 cells
-
6-well cell culture plates
-
This compound and Paclitaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-HER2 (Tyr1221/1222), anti-total-HER2, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed NCI-H2170 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound, Paclitaxel, the combination, or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli buffer, and boil for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their respective total protein levels. Use a loading control (GAPDH or β-actin) to ensure equal protein loading.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a mouse xenograft model to evaluate the in vivo efficacy of this compound in combination with chemotherapy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old female athymic nude mice (or other immunocompromised strain)
-
NCI-H2170 cells
-
Matrigel
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)
-
Paclitaxel formulation for intravenous (IV) or intraperitoneal (IP) injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H2170 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral + IP/IV)
-
Group 2: this compound (e.g., 25 mg/kg, daily, oral gavage)
-
Group 3: Paclitaxel (e.g., 10 mg/kg, weekly, IV injection)
-
Group 4: this compound + Paclitaxel (dosed as in single-agent arms)
-
-
Treatment and Monitoring: Administer treatments according to the defined schedule for 3-4 weeks. Monitor animal body weight twice weekly as a measure of toxicity. Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study (or when tumors reach a predetermined endpoint size), euthanize the mice. Excise the tumors, weigh them, and process for downstream analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Use statistical tests (e.g., ANOVA with post-hoc tests) to determine the significance of differences between groups.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Overview of HER2-targeted Drugs | Biopharma PEG [biochempeg.com]
- 5. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Generation and Characterization of a HER2-Positive Stable Cell Line with Acquired Resistance to Her2-IN-20
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Epidermal Growth Factor Receptor 2 (HER2), a member of the ErbB family of receptor tyrosine kinases, is a key driver in the pathogenesis of several cancers, most notably in 15-20% of breast cancers.[1][2] Overexpression of HER2 leads to constitutive activation of downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, promoting aggressive tumor growth and proliferation.[3][4][5] Targeted therapies against HER2 have significantly improved patient outcomes. However, a major clinical challenge is the development of acquired resistance, where tumors that initially respond to treatment eventually progress.[6] Understanding the molecular mechanisms of resistance is crucial for developing next-generation therapies.
This application note provides a detailed protocol for generating a stable HER2-positive cancer cell line with acquired resistance to a novel tyrosine kinase inhibitor, Her2-IN-20. The protocol utilizes a continuous, dose-escalation method to mimic the selective pressure that leads to resistance in a clinical setting.[7][8][9] Furthermore, it outlines key experiments for characterizing the resistant phenotype and investigating underlying molecular changes. Such models are invaluable tools for studying resistance mechanisms, identifying biomarkers, and screening new therapeutic strategies to overcome resistance.[8]
Materials and Methods
Cell Line and Culture Conditions
-
Parental Cell Line: BT-474 (HER2-positive, estrogen receptor-positive human breast ductal carcinoma). Other HER2-overexpressing lines like SK-BR-3 or HCC-1954 can also be used.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 µg/mL insulin.
-
Incubation Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]
Reagents and Consumables
-
This compound (structure and properties are hypothetical)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Trypsin-EDTA (0.25%)[10]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25, T-75), plates (6-well, 96-well)
-
Cell counting solution (e.g., Trypan Blue) or automated cell counter
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Reagents for Western Blotting (lysis buffer, protease/phosphatase inhibitors, primary/secondary antibodies)
-
Cryopreservation medium (e.g., 90% FBS, 10% DMSO)
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cells
The half-maximal inhibitory concentration (IC50) is a critical first step to establish the baseline sensitivity of the parental cell line and determine the starting concentration for resistance development.[10]
-
Cell Seeding: Seed BT-474 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[10] Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range to test would be 1 nM to 10 µM.[9] Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Add 100 µL of the 2X drug dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72-96 hours.[9]
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Protocol 2: Generation of this compound Resistant Stable Cell Line (Dose-Escalation Method)
This protocol uses a stepwise increase in drug concentration to select for resistant cells.[7][8][9]
-
Initiation: Begin by culturing parental BT-474 cells in a T-25 flask with a low concentration of this compound, typically starting at the IC10-IC20 range (e.g., 0.5 nM, based on the initial IC50 determination).[8]
-
Monitoring and Passaging: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask, maintaining the same drug concentration.[11]
-
Dose Escalation: Once the cells show stable growth and recovery (typically after 2-3 passages), increase the this compound concentration by 1.5- to 2.0-fold.[8]
-
Iterative Process: Repeat Step 2 and 3, gradually increasing the drug concentration. This process can take several months (10-12 months is not uncommon).[9] If cells exhibit excessive death (>50%) after a dose increase, maintain them at the previous, lower concentration until they recover.[7]
-
Cryopreservation: At each successful concentration step, cryopreserve vials of cells. This is crucial for creating backups.[7][11]
-
Establishment of Resistant Line: A resistant line is considered established when the cells can proliferate steadily in a high concentration of this compound (e.g., 10-fold the parental IC50 or a clinically relevant concentration).[7] The resulting cell line can be designated as BT-474-R.
-
Stability Check: To ensure the resistance phenotype is stable, culture the resistant cells in a drug-free medium for 4-6 passages and then re-evaluate the IC50.[10]
Protocol 3: Characterization of the Resistant Phenotype
-
Confirmation of Resistance (IC50 Shift): Perform the cell viability assay described in Protocol 2.1 on both the parental BT-474 and the newly generated BT-474-R cell lines. A significant increase in the IC50 value for the BT-474-R line confirms the resistant phenotype.
-
Western Blot Analysis of HER2 Signaling:
-
Cell Lysis: Culture parental and resistant cells with and without this compound treatment for a short period (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins: p-HER2, Total HER2, p-AKT, Total AKT, p-ERK1/2, Total ERK1/2, and a loading control (e.g., GAPDH or β-Actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize the protein bands.
-
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance (IC50 Resistant / IC50 Parental) |
| BT-474 (Parental) | 10.5 ± 1.2 | 1.0 |
| BT-474-R (Resistant) | 155.8 ± 10.7 | 14.8 |
Table 2: Expected Western Blot Analysis Results
| Protein | BT-474 (Parental) | BT-474 (Parental) + this compound | BT-474-R (Resistant) | BT-474-R (Resistant) + this compound |
| p-HER2 | High | Low | High | High |
| Total HER2 | High | High | High | High |
| p-AKT | High | Low | High | High |
| Total AKT | High | High | High | High |
| p-ERK1/2 | High | Low | High | High |
| Total ERK1/2 | High | High | High | High |
Note: The expected results in Table 2 assume a resistance mechanism that involves reactivation of the HER2 pathway, rendering the inhibitor ineffective. Other mechanisms could yield different results (e.g., activation of a bypass pathway).
Visualizations
HER2 Signaling Pathway and Drug Action
Caption: Canonical HER2 signaling pathways (PI3K/AKT, MAPK) and the inhibitory action of this compound.
Experimental Workflow for Resistance Generation
Caption: Workflow for generating a drug-resistant cell line using a dose-escalation method.
Potential Mechanisms of Acquired Resistance
Caption: Common molecular mechanisms leading to acquired resistance to HER2-targeted therapies.
References
- 1. Establishment and Characterization of a HER2-Positive Cell Line Derived From the Pleural Effusion of a Drug-Resistant Breast Cancer Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose Escalation: A Method for Developing Drug Resistance in Cancer Cells [jove.com]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Her2-IN-20 and Analogs
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving my HER2 inhibitor in DMSO. What are the common causes?
A1: Several factors can contribute to poor solubility of HER2 inhibitors in DMSO:
-
Compound Characteristics: The inherent physicochemical properties of the molecule dictate its maximum solubility.
-
DMSO Quality: It is crucial to use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[1][2]
-
Temperature: Solubility is often temperature-dependent. Gentle warming may be required.[1]
-
Concentration: You might be attempting to prepare a stock solution at a concentration that exceeds the compound's solubility limit in DMSO.[1]
Q2: My HER2 inhibitor precipitated out of the DMSO stock solution after storage or freeze-thaw cycles. What should I do?
A2: Precipitation upon storage is a common issue.[1] To resolve this, you can try the following:
-
Re-dissolving: Gently warm the solution to 37°C and vortex or sonicate to try and bring the compound back into solution.[3]
-
Verification: Before use, visually inspect the solution to ensure all precipitate has dissolved. If precipitation persists, your stock solution's effective concentration is likely lower than intended.[1]
-
Prevention: To prevent this in the future, it is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[4]
Q3: What is the recommended storage procedure for HER2 inhibitor stock solutions in DMSO?
A3: For optimal stability, stock solutions of HER2 inhibitors in DMSO should be stored under the following conditions:
-
Temperature: Store at -20°C for short-term storage (up to 1-3 months) or -80°C for long-term storage (up to 6 months).[3][4]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]
-
Light Protection: Store in light-protected vials, as some compounds may be light-sensitive.
Q4: My inhibitor is soluble in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A4: This is a frequent challenge when diluting a compound from a high-concentration organic stock into an aqueous medium.[5] Here are some strategies to mitigate this:
-
Stepwise Dilution: First, make intermediate serial dilutions of your high-concentration stock in pure DMSO. Then, add the final, lower-concentration DMSO solution to your aqueous buffer. This gradual change in solvent polarity can help maintain solubility.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%, to minimize solvent effects on the cells or assay components.[4] Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Rapid Mixing: Add the inhibitor's DMSO solution to the aqueous buffer with vigorous mixing or vortexing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Solubility Enhancers: In some cases, the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the compound in solution.[5]
Troubleshooting Guide
This section provides a structured approach to resolving solubility issues with your HER2 inhibitor.
Diagram: Troubleshooting Workflow for Her2-IN-20 Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues of HER2 inhibitors in DMSO.
Quantitative Data
The following table summarizes the solubility data for HER2-Inhibitor-1, which can be used as a reference for this compound and other analogs.
| Solvent | Max Solubility (mg/mL) | Max Solubility (mM) |
| DMSO | 114 | 200.12 |
| Water | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
| Data sourced from Selleck Chemicals datasheet for HER2-Inhibitor-1.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM HER2 Inhibitor Stock Solution in DMSO
Materials:
-
HER2 inhibitor powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or light-protected)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the HER2 inhibitor powder required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of HER2-Inhibitor-1 is 569.63 g/mol ).
-
Mass (mg) = 10 mmol/L * Volume (L) * 569.63 g/mol * 1000 mg/g
-
-
Weighing: Accurately weigh the calculated amount of the inhibitor powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Securely cap the vial and vortex for 1-2 minutes.
-
Warming and Sonication (if necessary): If the compound does not fully dissolve, warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication for 5-10 minutes can also be employed to aid dissolution.[1][3]
-
Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.[4]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution in pure DMSO. For example, to get a 1 mM intermediate stock, dilute your 10 mM stock 1:10 in DMSO.
-
Final Dilution: To prepare your final working concentration (e.g., 1 µM) in cell culture medium, add the appropriate volume of the intermediate stock to the pre-warmed medium. To maintain a final DMSO concentration of 0.1%, you would add 1 µL of a 1 mM intermediate stock to 1 mL of medium.
-
Mixing: Immediately and thoroughly mix the final solution by gentle pipetting or inversion. Avoid vortexing medium containing serum.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to an equivalent volume of cell culture medium (e.g., 1 µL of DMSO in 1 mL of medium). This is critical for distinguishing the effects of the inhibitor from those of the solvent.
HER2 Signaling Pathway
HER2 (Human Epidermal Growth Factor Receptor 2) is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[7][8] Upon dimerization with other HER family members (e.g., HER1, HER3), HER2 becomes activated, leading to the initiation of downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.[8][9]
Diagram: Simplified HER2 Signaling Pathway
Caption: The HER2 signaling pathway, highlighting the activation of PI3K/Akt and MAPK cascades.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HER2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Her2-IN-20 Concentration for IC50 Determination
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental conditions for determining the half-maximal inhibitory concentration (IC50) of Her2-IN-20, a novel HER2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting the human epidermal growth factor receptor 2 (HER2), a receptor tyrosine kinase. In many cancers, such as certain types of breast and gastric cancer, the HER2 gene is amplified, leading to an overabundance of HER2 protein on the cell surface.[1][2] This overexpression results in constitutive activation of downstream signaling pathways, promoting uncontrolled cell growth and proliferation.[3][4] this compound likely functions by binding to the ATP-binding pocket of the HER2 kinase domain, thereby blocking its ability to phosphorylate downstream substrates and inhibiting pro-survival signaling.
Q2: Which signaling pathways are downstream of HER2?
A2: The activation of HER2 initiates several critical downstream signaling cascades that drive tumor progression. The principal pathways include the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[5][6][7] These pathways regulate numerous cellular processes, including cell proliferation, survival, and motility. Inhibition of HER2 by compounds like this compound aims to suppress these oncogenic signaling networks.[8]
Q3: What is an IC50 value and why is it a critical parameter?
A3: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor. It represents the concentration of a drug that is required to inhibit a specific biological or biochemical function by 50%.[9] For this compound, the IC50 value indicates the concentration needed to reduce HER2 kinase activity or the proliferation of HER2-dependent cancer cells by half. It is a fundamental parameter for comparing the potency of different inhibitors and is a crucial factor in the early stages of drug development.
Q4: What are the essential steps for an accurate IC50 determination experiment?
A4: A typical IC50 experiment involves several key stages:
-
Cell Line Selection: Choose a cancer cell line that overexpresses HER2 (e.g., SK-BR-3, BT-474).
-
Dose-Response Range: Select a wide range of this compound concentrations to generate a complete sigmoidal curve.
-
Cell Seeding: Plate cells at an optimal density to ensure they are in the logarithmic growth phase during the experiment.
-
Drug Treatment: Expose the cells to the various concentrations of this compound for a defined period (e.g., 72 hours).
-
Viability Assay: Utilize a cell viability assay, such as the MTT or CellTiter-Glo® assay, to measure the cellular response.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Inconsistent cell seeding, pipetting errors during compound dilution or addition, or "edge effects" in the microplate.[11] | - Ensure the cell suspension is homogeneous before and during plating.- Use calibrated pipettes and practice proper pipetting techniques.- To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile media or PBS. |
| No Dose-Dependent Inhibition Observed | The concentration range of this compound is too low or too high, the compound has degraded, or the selected cell line is not sensitive to HER2 inhibition.[11] | - Conduct a preliminary range-finding experiment with a broad concentration range (e.g., 1 nM to 100 µM).- Confirm the integrity of the this compound stock solution; prepare fresh dilutions for each experiment.- Verify HER2 expression and activation in your cell line using methods like Western blotting or flow cytometry. |
| Incomplete or Flat Dose-Response Curve | The highest concentration of this compound used is not sufficient to achieve maximal inhibition, or the lowest concentration is already causing significant inhibition.[12] | - Extend the concentration range in both directions. It is crucial to define the top and bottom plateaus of the curve for accurate IC50 calculation.[12] |
| This compound Solubility or Stability Issues | The compound may precipitate at higher concentrations in the culture medium or may be unstable over the course of the experiment.[11] | - Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells.- Prepare fresh serial dilutions for each experiment.- If stability is a concern, consider reducing the serum concentration in the medium during drug treatment, if compatible with the cell line. |
Data Presentation
Table 1: Example IC50 Data for this compound in HER2-Positive Cell Lines
| Cell Line | This compound IC50 (nM) | Standard Deviation (nM) | Number of Replicates (n) | Assay Type |
| SK-BR-3 | Enter your data | Enter your data | Enter your data | MTT |
| BT-474 | Enter your data | Enter your data | Enter your data | CellTiter-Glo® |
| MDA-MB-453 | Enter your data | Enter your data | Enter your data | MTT |
This table is a template. Users should populate it with their own experimental results.
Experimental Protocols
Detailed Protocol for IC50 Determination using the MTT Assay
-
Cell Seeding:
-
Culture HER2-overexpressing cells (e.g., SK-BR-3) to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge at 1000 rpm for 5 minutes.[13]
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to obtain the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.1 nM). Remember to include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.[13]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[13]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability versus the log of the this compound concentration.
-
Use a non-linear regression model (four-parameter logistic curve) to fit the data and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for IC50 determination.
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
References
- 1. HER 2: Biology, Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets | Cold Spring Harbor Laboratory [cshl.edu]
- 4. New signaling pathway discovered in HER2-positive breast cancer, and 2 powerful drug targets [health.am]
- 5. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HER2 signaling pathway activation and response of breast cancer cells to HER2-targeting agents is dependent strongly on the 3D microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. benchchem.com [benchchem.com]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
preventing Her2-IN-20 degradation in media
This technical support center provides essential information, troubleshooting guides, and detailed protocols for researchers, scientists, and drug development professionals working with Her2-IN-20. Our goal is to help you navigate common challenges and ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs): Stability, Handling, and Storage
This section addresses common questions regarding the stability, proper handling, and storage of this compound to maintain its integrity and activity.
Q1: How should I prepare stock solutions of this compound?
A1: Most small molecule kinase inhibitors like this compound are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-purity DMSO. This allows you to add a minimal volume of solvent to your cell culture, thereby reducing the risk of solvent-induced cytotoxicity (typically, the final DMSO concentration should be kept below 0.5%).[2] Store these stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
Q2: What is the expected stability of this compound in cell culture media?
A2: The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly.[1] Factors such as the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, incubation temperature, and duration all influence stability.[1][4] While some inhibitors are stable for days, others may degrade within hours. It is crucial to determine the stability of this compound under your specific experimental conditions.[4]
Q3: How can I determine the stability of this compound in my experimental setup?
A3: To assess the stability of this compound, you can incubate the inhibitor in your cell culture media at the intended concentration and for the duration of your experiment. At various time points (e.g., 0, 8, 24, 48 hours), collect aliquots and analyze the concentration of the parent compound using analytical methods like HPLC or LC-MS/MS.[5] A detailed protocol for this procedure is provided in the "Experimental Protocols" section.
Q4: What are the common signs of this compound instability or degradation?
A4: A gradual or sudden loss of biological activity, such as a diminished effect on HER2 phosphorylation or downstream signaling, can indicate instability.[1] Visual cues like the formation of a precipitate in the media suggest solubility issues, which can be linked to compound instability or poor solubility in the aqueous environment of the cell culture medium.[4][6]
Q5: Can components in the cell culture media affect the activity of this compound?
A5: Yes, media components, especially serum proteins, can bind to small molecules.[1] This binding can reduce the effective concentration of the free compound available to interact with the target cells and may also alter the compound's stability.[1][5] It is advisable to evaluate the efficacy of this compound in both serum-free and serum-containing media to understand the impact of serum on its activity.
Troubleshooting Guides
This guide provides solutions to common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect of this compound. | 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment.[1] 2. Precipitation: The inhibitor may be precipitating out of the solution, thus lowering its effective concentration.[6] 3. Incorrect Storage/Handling: Repeated freeze-thaw cycles or improper storage may have compromised the compound.[3] | 1. Assess Stability: Perform a time-course experiment to measure the concentration of this compound in your media using HPLC or LC-MS/MS.[5] Consider refreshing the media with a new inhibitor at regular intervals for long-term experiments. 2. Check Solubility: Visually inspect the media under a microscope for precipitate. Determine the kinetic solubility in your specific media. To avoid precipitation, make serial dilutions in DMSO first before adding to the aqueous medium.[7] 3. Review Handling Procedures: Ensure stock solutions are aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2] |
| High levels of cytotoxicity observed, even at low concentrations. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your cell line.[2] 2. Off-Target Effects: The inhibitor may be affecting other kinases or cellular processes, leading to toxicity.[8] | 1. Perform Vehicle Control: Always include a control group treated with the same final concentration of the solvent to assess its effect on cell viability.[2] Ensure the final DMSO concentration is typically below 0.5%.[2] 2. Conduct Dose-Response Analysis: Determine the lowest effective concentration. Test the inhibitor in multiple cell lines to check for cell-line-specific effects.[8] |
| Compound precipitates in the media upon dilution from the DMSO stock. | 1. Poor Aqueous Solubility: The compound's solubility in the aqueous cell culture media is much lower than in the DMSO stock.[7] 2. Supersaturation: Adding a concentrated DMSO stock directly to the media can create a localized high concentration that exceeds the solubility limit, causing it to crash out of solution.[9] | 1. Modify Dilution Method: Instead of adding the concentrated stock directly to a large volume of media, try adding it to a smaller volume first with vigorous vortexing, and then transfer this to the final volume. Alternatively, perform an intermediate dilution in DMSO before the final dilution in media.[7][10] 2. Warm the Media: Pre-warming the media to 37°C can sometimes improve solubility. 3. Use Ultrasonication: Brief ultrasonication can help dissolve the precipitate.[10] |
| Complete loss of biological activity, even at high concentrations. | 1. High Instability: The compound may be highly unstable in the experimental medium.[4] 2. Incorrect Target: The chosen cell line may not be dependent on the HER2 signaling pathway. | 1. Assess Stability: Use HPLC or LC-MS/MS to check the compound's stability in the media over the experiment's time course.[5] 2. Confirm Target Expression: Verify the expression and activation of HER2 in your cell line using Western blotting or other methods. |
Data Presentation
The following tables summarize representative quantitative data for well-characterized HER2 inhibitors, which can serve as a reference for designing experiments with this compound.
Table 1: Solubility of Representative HER2 Inhibitors
| Compound | Solvent | Solubility | Notes |
| Tucatinib | DMSO | ~1 mg/mL[11] | Sparingly soluble in aqueous buffers. For maximum aqueous solubility, it should first be dissolved in DMSO.[11] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.33 mg/mL[11] | Aqueous solutions are not recommended for storage for more than one day.[11] | |
| Aqueous Buffer (pH > 4) | <0.4 mg/mL[12] | Exhibits low solubility at higher pH. | |
| Aqueous Buffer (pH < 4) | >18.9 mg/mL[12] | High solubility at lower pH. | |
| Lapatinib | DMSO | 100 mg/mL (172.09 mM)[13] | Insoluble in water and ethanol.[13] |
| Neratinib | - | - | Stability is pH-dependent; most stable at pH 3-4.[14] |
Table 2: Storage and Stability of Representative HER2 Inhibitors
| Compound | Form | Storage Temperature | Stability |
| Tucatinib | Crystalline Solid | -20°C | ≥ 4 years[11] |
| Lapatinib | Lyophilized Powder | -20°C | 24 months[15] |
| In Solution (DMSO) | -20°C | Use within 3 months to prevent loss of potency. Aliquot to avoid freeze/thaw cycles.[15] | |
| General Small Molecules | Solid (Powder) | -20°C | Up to 3 years[3] |
| Solid (Powder) | 4°C | Up to 2 years[3] | |
| Stock Solution (DMSO) | -20°C | Up to 1 month[3] | |
| Stock Solution (DMSO) | -80°C | Up to 6 months[3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS/MS system
-
Internal standard (a stable, structurally similar compound if available)
Methodology:
-
Prepare Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the working solution by diluting the stock solution in the cell culture medium to the final experimental concentration (e.g., 1 µM).
-
-
Incubation:
-
Aliquot the working solution into sterile microcentrifuge tubes or wells of a plate, one for each time point and replicate.
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot. The 0-hour time point should be collected immediately after preparation.
-
Immediately process the sample or store it at -80°C to halt any further degradation.
-
-
Sample Processing:
-
Add an internal standard to each sample to control for variations in sample processing and analysis.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the supernatant using a validated HPLC or LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Cellular Assay to Evaluate this compound Activity
Objective: To determine the potency of this compound in inhibiting HER2 signaling in a cell-based assay.
Materials:
-
HER2-overexpressing cell line (e.g., SKBR3, BT474)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Multi-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting (e.g., anti-p-HER2, anti-HER2, anti-p-AKT, anti-AKT, anti-GAPDH)
Methodology:
-
Cell Seeding:
-
Seed the HER2-overexpressing cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture media.
-
Remove the old media from the cells and add the media containing the different inhibitor concentrations. Include a vehicle control (media with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells with the inhibitor for a predetermined amount of time (e.g., 2, 6, or 24 hours), optimized for your specific target and experimental goals.
-
-
Cell Lysis:
-
After incubation, wash the cells with cold PBS.
-
Lyse the cells with an appropriate lysis buffer to extract total cellular proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of HER2 and downstream signaling proteins like AKT. Use total protein and a housekeeping protein like GAPDH as loading controls.
-
-
Data Analysis:
-
Quantify the band intensities to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of phosphorylation).
-
Visualizations
HER2 Signaling Pathway
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in cell culture media.
Troubleshooting Logic for Compound Precipitation
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. selleckchem.com [selleckchem.com]
- 14. Preformulation stability study of the EGFR inhibitor HKI-272 (Neratinib) and mechanism of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lapatinib | Cell Signaling Technology [cellsignal.com]
Her2-IN-20 inconsistent results in proliferation assays
Welcome to the technical support center for HER2-IN-20. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistent results observed in proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a potent and selective inhibitor of the HER2 (Human Epidermal Growth Factor Receptor 2), also known as ErbB2, a receptor tyrosine kinase. Upon dimerization with other HER family members, HER2 autophosphorylates its intracellular tyrosine residues, initiating downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[1][2][3] this compound is hypothesized to bind to the ATP-binding pocket of the HER2 kinase domain, preventing this autophosphorylation and subsequent activation of key pathways like the PI3K/Akt/mTOR and RAS/MEK/MAPK pathways.[3][4]
Q2: Which signaling pathways are downstream of HER2?
A2: The primary signaling pathways activated by HER2 are the PI3K/Akt/mTOR and the RAS/MEK/MAPK pathways. The HER2/HER3 heterodimer is a particularly potent activator of the PI3K/Akt pathway, which promotes cell survival and proliferation.[4][5] These pathways regulate numerous cellular processes, and their dysregulation is a hallmark of many cancers with HER2 amplification.[2][3][5]
HER2 Signaling Pathway
Caption: Downstream signaling of the HER2 receptor and the inhibitory point of this compound.
Q3: Why are proliferation assays prone to variability?
A3: Proliferation assays, such as MTT or CellTiter-Glo, measure metabolic activity as a surrogate for cell viability.[6] Their results can be influenced by numerous factors beyond the direct anti-proliferative effect of a compound. These include cell seeding density, cell health and passage number, reagent stability, incubation times, and potential chemical interference between the compound and the assay reagents.[7][8][9] High variability is a common issue that requires careful optimization and consistent technique.[10][11]
Troubleshooting Guide for Inconsistent Proliferation Assay Results
This guide addresses common problems encountered when testing this compound.
Problem 1: High Variability Between Technical Replicates
| Potential Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Mix gently by inverting or pipetting between dispensing into wells.[10][12] |
| Pipetting Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique, especially when performing serial dilutions. |
| Edge Effects | Evaporation is higher in the perimeter wells of a 96-well plate. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.[10] |
| Cell Clumping | Ensure a single-cell suspension after trypsinization. Use a cell strainer if necessary. Clumps lead to uneven growth and reagent access.[10] |
| Inconsistent Incubation Times | Standardize the time from the last treatment to the addition of the assay reagent. For endpoint assays, ensure the time between reagent addition and plate reading is consistent for all plates. |
Problem 2: Lower Than Expected Potency (High IC50 Value)
| Potential Cause | Suggested Solution |
| Compound Instability/Degradation | Prepare fresh stock solutions of this compound. Aliquot and store at the recommended temperature (e.g., -80°C) and protect from light. Perform a dose-response curve with a freshly prepared dilution series. |
| Sub-optimal Cell Health | Use cells at a low passage number and ensure they are in the logarithmic growth phase at the time of treatment.[12] High passage numbers can lead to altered phenotypes and drug resistance. |
| High Seeding Density | An excessive number of cells can deplete the compound or require higher concentrations to exert an effect. Optimize cell density to ensure they remain sub-confluent throughout the experiment. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays (e.g., by directly reducing MTT).[8][9] Run a "no-cell" control with media and this compound at the highest concentration to check for background signal generation.[8] Confirm results with an orthogonal assay (e.g., CellTiter-Glo if you used MTT). |
| Acquired Resistance | Continuous exposure of cell lines to a drug can lead to resistance. Use freshly thawed cells or verify the sensitivity of your cell stock. |
Problem 3: Discrepancies Between Different Assay Types (e.g., MTT vs. CellTiter-Glo)
| Potential Cause | Suggested Solution |
| Different Biological Readouts | MTT measures mitochondrial reductase activity, while CellTiter-Glo measures intracellular ATP levels.[9] A compound could affect mitochondrial function without immediately depleting ATP pools, or vice-versa. This may not be an error but rather a reflection of the compound's specific mechanism. |
| Assay Sensitivity and Linearity | Luminescent assays like CellTiter-Glo are generally more sensitive than colorimetric assays like MTT.[8][12] This can lead to different dynamic ranges and calculated IC50 values. Ensure your cell number is within the linear range for each specific assay. |
| Compound Interference | As noted, the compound may interfere with one assay's chemistry but not another's. Polyphenolic compounds, for example, are known to interfere with MTT assays.[9] |
Troubleshooting Workflow for Proliferation Assays
Caption: A logical workflow to diagnose inconsistent proliferation assay results.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[6] Mix gently on an orbital shaker.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (from no-cell controls), normalize the data to the vehicle control, and plot the dose-response curve to calculate the IC50 value.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
-
Plate Setup: Follow steps 1 and 2 from the MTT protocol. Use a white-walled 96-well plate suitable for luminescence assays.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate, allowing them to equilibrate to room temperature. Reconstitute the substrate with the buffer as per the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence on a microplate reader.
-
Analysis: Subtract background luminescence, normalize to the vehicle control, and plot the dose-response curve to calculate the IC50. The CellTiter-Glo assay can detect as few as 10 cells per well in a 96-well format.[12]
Protocol 3: Western Blot for HER2 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a short duration (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-p-HER2, anti-HER2, anti-p-Akt, anti-Akt, and a loading control like GAPDH).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensity. A decrease in the p-HER2/total HER2 and p-Akt/total Akt ratios with increasing concentrations of this compound would confirm on-target pathway inhibition.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Cancer stem cells and HER2 positive breast cancer: The story so far - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 8. Is Your MTT Assay the Right Choice? [promega.com.cn]
- 9. mdpi.com [mdpi.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Her2-IN-20 Precipitation In Vivo
This technical support center is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the in vivo precipitation of Her2-IN-20, a novel HER2 inhibitor. The following guides and FAQs provide practical solutions and detailed experimental protocols to ensure successful in vivo studies.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Issue: Immediate Precipitation of this compound Upon Dilution in Aqueous Buffers
Question: I dissolved this compound in DMSO for my stock solution. When I dilute it into my aqueous vehicle for in vivo dosing, a precipitate forms immediately. What is happening and how can I resolve this?
Answer:
Immediate precipitation, often termed "crashing out," is a common challenge with hydrophobic compounds like many small molecule inhibitors when a concentrated organic stock solution is rapidly diluted into an aqueous environment. The dramatic change in solvent polarity reduces the solubility of the compound below its intended concentration.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The intended final concentration of this compound in the dosing vehicle exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to first determine its maximum soluble concentration in the chosen vehicle. |
| Rapid Solvent Exchange | Direct and rapid addition of a concentrated DMSO stock to the full volume of aqueous vehicle causes a sudden solvent shift, leading to precipitation. | Employ a stepwise dilution method. First, create an intermediate dilution of the this compound DMSO stock in a small volume of the dosing vehicle. Then, add this intermediate dilution to the remaining vehicle with gentle but thorough mixing. |
| Low Vehicle Temperature | The solubility of many compounds, including this compound, is lower at colder temperatures. | Always use a pre-warmed dosing vehicle (37°C) for dilutions to enhance solubility. |
| Suboptimal Vehicle Composition | The chosen aqueous vehicle may not be suitable for maintaining the solubility of a hydrophobic compound like this compound. | Consider reformulating the vehicle. The addition of solubilizing excipients such as co-solvents (e.g., ethanol, propylene (B89431) glycol), surfactants (e.g., Tween® 80, Cremophor® EL), or cyclodextrins can significantly improve solubility.[1][2] |
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue: Delayed Precipitation of this compound In Vitro or Post-Administration
Question: My this compound formulation is clear upon preparation, but I observe precipitation after a few hours at room temperature, or I suspect precipitation is occurring in vivo after administration. How can I address this?
Answer:
Delayed precipitation can occur due to the meta-stability of a supersaturated solution. While the compound may initially appear dissolved, it is thermodynamically driven to precipitate over time. In vivo, factors such as changes in pH, dilution with physiological fluids, and interactions with biological components can trigger precipitation.[3][4]
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Supersaturation | The initial formulation creates a supersaturated state that is not stable over the long term. | The use of precipitation inhibitors, such as polymers (e.g., HPMC, PVP), can help maintain a supersaturated state for a longer duration, allowing for absorption in vivo.[5][6] |
| pH Shift In Vivo | This compound may have pH-dependent solubility. For instance, if it is a weak base, its solubility will decrease as it moves from the acidic environment of the stomach to the more neutral pH of the small intestine. | Characterize the pH-solubility profile of this compound. If a pH shift is the cause, consider formulation strategies that are less sensitive to pH changes, such as lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems).[1][5] |
| Drug-Excipient Incompatibility | Interactions between this compound and certain excipients in the formulation may lead to instability and precipitation over time. | Conduct compatibility studies with all formulation components. This can involve storing the formulation under different conditions and monitoring for precipitation or degradation. |
| Low In Vivo Solubility | Despite a clear formulation, the in vivo environment (e.g., dilution in blood, interaction with proteins) may have a lower solubilizing capacity than the dosing vehicle. | Re-evaluate the formulation strategy. For intravenous administration, consider nano-suspensions or liposomal formulations. For oral administration, amorphous solid dispersions or lipid-based systems can be effective.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Based on the likely hydrophobic nature of a small molecule inhibitor like this compound, the recommended starting solvent for creating a high-concentration stock solution is 100% Dimethyl Sulfoxide (DMSO).
Q2: What is a good starting formulation for in vivo oral dosing of this compound?
A2: A common starting point for a poorly soluble compound is a suspension or a solution with co-solvents. A typical vehicle could be a mixture of a polymer to aid in suspension and prevent precipitation, a surfactant, and a co-solvent. For example, a formulation of 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) and 0.1% (v/v) Tween® 80 in saline can be a good starting point. For compounds with very low solubility, a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) should be considered.[5]
Q3: How can I determine the aqueous solubility of this compound?
A3: The gold standard for determining equilibrium solubility is the shake-flask method.[7][8] A detailed protocol is provided in the "Experimental Protocols" section below. This will give you a quantitative measure of the maximum concentration of this compound that can be dissolved in a specific aqueous medium at equilibrium.
Q4: What in vitro tests can I perform to predict in vivo precipitation?
A4: You can use in vitro precipitation or supersaturation assays. These typically involve diluting your formulation into a biorelevant medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid) and monitoring the concentration of the dissolved drug over time using techniques like HPLC.[9] A protocol for a basic in vitro precipitation assessment is included below.
Data Presentation
The following tables present hypothetical but representative data for this compound to guide your formulation development.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| DMSO | > 100 |
| Ethanol | 15.2 |
| Propylene Glycol | 8.5 |
| Water (pH 7.4) | < 0.01 |
| Saline (0.9% NaCl) | < 0.01 |
Table 2: pH-Dependent Aqueous Solubility of this compound
| pH | Solubility (µg/mL) at 37°C |
| 1.2 (Simulated Gastric Fluid) | 5.8 |
| 4.5 | 1.2 |
| 6.8 (Simulated Intestinal Fluid) | 0.5 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from standard guidelines to determine the thermodynamic solubility of this compound.[7][8][10]
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the aqueous medium of interest (e.g., water, PBS pH 7.4, Simulated Gastric Fluid). The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, stop the agitation and allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Analysis: The measured concentration represents the equilibrium solubility of this compound in that specific medium and temperature.
Protocol 2: In Vitro Precipitation Assessment
This protocol provides a method to assess the tendency of a this compound formulation to precipitate upon dilution in a biorelevant medium.
-
Medium Preparation: Prepare Simulated Intestinal Fluid (FaSSIF or FeSSIF, for fasted or fed state) and warm it to 37°C.
-
Formulation Addition: In a vessel containing the pre-warmed biorelevant medium under constant stirring, add a small volume of your this compound formulation to achieve the desired final concentration (this should mimic the dilution that occurs in the gut).
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the mixture.
-
Sample Processing: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF) to remove any precipitated drug.
-
Quantification: Analyze the filtrate to determine the concentration of this compound that remains in solution using a validated analytical method like HPLC-UV.
-
Data Analysis: Plot the concentration of dissolved this compound against time. A rapid decrease in concentration indicates a high propensity for precipitation.
Mandatory Visualization
HER2 Signaling Pathway
The diagram below illustrates the major signaling cascades activated by the HER2 receptor. This compound is designed to inhibit the tyrosine kinase activity of HER2, thereby blocking these downstream pathways that are critical for tumor cell proliferation and survival.[11][12][13][14]
Caption: Simplified HER2 signaling pathway and the inhibitory action of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. scielo.br [scielo.br]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HER2 - Wikipedia [en.wikipedia.org]
Her2-IN-20 minimal effective dose determination
Technical Support Center: Her2-IN-20
Welcome to the technical support center for this compound, a novel inhibitor targeting HER2 with exon 20 insertion mutations. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in preclinical studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule tyrosine kinase inhibitor (TKI) designed to target human epidermal growth factor receptor 2 (HER2) with activating mutations, particularly exon 20 insertions, which are common in certain types of non-small cell lung cancer (NSCLC).[1][2] The inhibitor competitively binds to the ATP-binding pocket of the HER2 kinase domain, blocking downstream signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, thereby inhibiting cell proliferation and promoting apoptosis in HER2-mutant cancer cells.[3][4][5]
Q2: Which cell lines are recommended for initial studies with this compound?
For initial in vitro studies, we recommend using cell lines with known HER2 exon 20 insertion mutations. A common model is the Ba/F3 cell line engineered to express human HER2 with a specific exon 20 insertion (e.g., A775_G776insYVMA). For broader studies, NSCLC cell lines endogenously expressing HER2 exon 20 mutations are suitable. It is also advisable to include a HER2-wildtype cell line as a negative control to assess selectivity.
Q3: How should I determine the minimal effective dose of this compound for my in vitro experiments?
The minimal effective dose, or the concentration at which a significant biological effect is first observed, can be determined by performing a dose-response curve. We recommend starting with a broad range of concentrations (e.g., 0.1 nM to 10 µM) and assessing cell viability using an MTT or CellTiter-Glo assay after 72 hours of treatment. The minimal effective dose will typically be near the lower end of the concentrations that show a statistically significant decrease in cell viability compared to the vehicle control.
Q4: What is the recommended solvent for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) for in vitro use. For in vivo studies, a formulation in a vehicle such as Captisol may be required. Always refer to the specific product datasheet for detailed solubility information.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a single-cell suspension and use a hemocytometer or automated cell counter for accurate cell counting before seeding. Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment and minimize evaporation from the inner wells.
-
-
Possible Cause: Compound precipitation.
-
Solution: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider preparing fresh dilutions or using a lower final DMSO concentration.
-
Problem 2: No significant inhibition of HER2 signaling observed in Western blot analysis.
-
Possible Cause: Insufficient drug concentration or treatment duration.
-
Solution: Increase the concentration of this compound based on your dose-response data (e.g., use the IC50 and 10x IC50 concentrations). Also, consider a time-course experiment (e.g., 2, 6, 24 hours) to determine the optimal time point for observing maximal inhibition of HER2 phosphorylation.
-
-
Possible Cause: Poor antibody quality.
-
Solution: Use validated antibodies for phosphorylated HER2 (p-HER2) and total HER2. Run positive and negative controls to ensure antibody specificity and sensitivity.
-
-
Possible Cause: Issues with protein extraction or Western blot protocol.
-
Solution: Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve protein phosphorylation. Optimize your protein transfer and antibody incubation conditions.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in HER2-Mutant Cell Lines
| Cell Line Model | HER2 Mutation Status | IC50 (nM) |
| Ba/F3-HER2-YVMA | Exon 20 Insertion | 5.2 |
| NCI-H2170 | Exon 20 Insertion | 12.8 |
| SK-BR-3 | HER2 Amplified | 85.4 |
| A549 | HER2 Wild-Type | >10,000 |
IC50 values were determined after 72 hours of continuous exposure using a CellTiter-Glo luminescent cell viability assay. Data are representative.
Table 2: Summary of a Representative In Vivo Xenograft Study
| Treatment Group | Dosing Schedule | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | Daily, Oral | 1028.7 ± 166.9 | - |
| This compound (20 mg/kg) | Daily, Oral | 192.4 ± 19.4 | 81.3 |
Data based on a mouse xenograft model using HER2-mutant NSCLC cells.[6] Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 2-fold or 3-fold dilutions) in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Western Blotting for HER2 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., IC50, 10x IC50) and a vehicle control for a predetermined time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, total HER2, p-Akt, total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Visualizations
Caption: HER2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vitro dose determination.
Caption: Troubleshooting logic for lack of in vitro efficacy.
References
- 1. Overview of HER2-targeted Drugs | Biopharma PEG [biochempeg.com]
- 2. Molecular Pathways and Mechanisms of HER2 in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
Technical Support Center: Mitigating Her2-IN-20 Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing and reducing the toxicity of Her2-IN-20 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it cause toxicity in normal cells?
A1: this compound is a potent inhibitor of the HER2 receptor tyrosine kinase. The human epidermal growth factor receptor (HER) family includes four members (EGFR/HER1, HER2, HER3, and HER4) that regulate cell growth, survival, and differentiation.[1] While HER2 is overexpressed in various cancers, it is also expressed at basal levels in normal tissues, such as the heart, gastrointestinal tract, and skin.[2] Toxicity in normal cells can occur due to "on-target, off-tumor" effects, where the inhibitor affects HER2 signaling in healthy tissues, or "off-target" effects, where it interacts with other kinases or cellular components.
Q2: We are observing significant cytotoxicity in our normal cell lines (e.g., cardiomyocytes, epithelial cells) at concentrations where we see desired anti-cancer effects. What are the initial troubleshooting steps?
A2: This is a common challenge in kinase inhibitor development. Here are the initial steps to troubleshoot this issue:
-
Confirm On-Target Activity: First, verify that the observed cytotoxicity is due to HER2 inhibition. You can use techniques like Western blotting to assess the phosphorylation status of HER2 and its downstream effectors (e.g., AKT, MAPK) in both cancer and normal cells treated with this compound.
-
Dose-Response Analysis: Perform a detailed dose-response curve for both your cancer and normal cell lines to determine the therapeutic window. This will help identify a concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Time-Course Experiment: Evaluate the effect of treatment duration. Shorter exposure times might be sufficient to induce apoptosis in cancer cells while allowing normal cells to recover.
Q3: How can we selectively protect normal cells from this compound-induced toxicity without compromising its anti-tumor efficacy?
A3: Several strategies can be explored to enhance the therapeutic index of this compound:
-
Combination Therapy: Consider combining this compound with agents that selectively sensitize cancer cells or protect normal cells. For instance, antioxidants could potentially mitigate off-target oxidative stress in normal cells.
-
Pulsed Dosing: Instead of continuous exposure, a pulsed dosing regimen (e.g., 24 hours on, 48 hours off) might allow normal cells to recover between treatments while still exerting a significant anti-proliferative effect on cancer cells.
-
Targeted Delivery Systems: In more advanced pre-clinical models, encapsulating this compound in nanoparticles or conjugating it to a tumor-targeting moiety can help concentrate the drug at the tumor site, reducing systemic exposure and toxicity to normal tissues.
Troubleshooting Guides
Issue 1: Unexpected Level of Apoptosis in Normal Epithelial Cells
Symptoms:
-
High levels of Annexin V staining in normal epithelial cell lines.
-
Caspase-3/7 activation significantly above baseline at effective anti-cancer concentrations.
-
Morphological changes consistent with apoptosis (cell shrinkage, membrane blebbing).
Possible Causes and Solutions:
| Cause | Proposed Solution | Experimental Protocol |
| On-target toxicity due to HER2 inhibition in normal cells | Determine the minimal effective concentration and exposure time for cancer cells. | Conduct a time-course and dose-response experiment measuring apoptosis in both cancer and normal cells. |
| Off-target kinase inhibition | Perform a kinome scan to identify other kinases inhibited by this compound. | Utilize a commercial kinome profiling service. |
| Induction of cellular stress pathways | Evaluate markers of oxidative stress (e.g., ROS production) and ER stress. | Use fluorescent probes like DCFDA for ROS detection and Western blotting for ER stress markers (e.g., CHOP). |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both cancer and normal cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM). Add the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Plot cell viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for Phospho-HER2 and Phospho-AKT
Objective: To assess the on-target activity of this compound by measuring the phosphorylation status of HER2 and its downstream effector AKT.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-HER2, total HER2, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: HER2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: Troubleshooting workflow for addressing this compound toxicity.
References
Her2 Kinase Inhibitor HTRF Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Homogeneous Time-Resolved Fluorescence (HTRF) assays to screen for and characterize Her2 kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Her2 HTRF kinase assay?
A1: The Her2 HTRF (Homogeneous Time-Resolved Fluorescence) kinase assay is a proximity-based immunoassay that measures the phosphorylation of a substrate by the Her2 kinase enzyme.[1][2][3] The assay uses two fluorophores: a donor (often a Europium cryptate-labeled antibody that recognizes a phosphorylated residue on the substrate) and an acceptor (a dye-labeled substrate, such as a biotinylated peptide recognized by streptavidin-XL665).[1][3] When the substrate is phosphorylated by Her2, the antibody binds to it, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor with a laser results in Fluorescence Resonance Energy Transfer (FRET) to the acceptor, which then emits a specific, long-lived fluorescent signal.[4][5] This time-resolved FRET (TR-FRET) signal is proportional to the amount of phosphorylated substrate and thus, the activity of the Her2 enzyme.[2]
Q2: How does a Her2 inhibitor, like Her2-IN-20, affect the HTRF signal?
A2: A Her2 kinase inhibitor competes with ATP or the substrate, reducing the phosphorylation of the substrate by the Her2 enzyme. This decrease in phosphorylation leads to less binding of the donor-labeled antibody to the acceptor-labeled substrate. Consequently, the FRET between the donor and acceptor is reduced, resulting in a lower HTRF signal. The decrease in signal is proportional to the inhibitory activity of the compound.
Q3: What are the key components and typical concentrations used in a Her2 HTRF kinase assay?
A3: The key components include the Her2 enzyme, a substrate (often a synthetic peptide), ATP, a donor-labeled antibody, and an acceptor. Optimal concentrations are critical for a good assay window and need to be determined empirically. However, typical starting ranges are provided in the table below.
| Component | Typical Concentration Range | Purpose |
| Her2 Enzyme | 0.1 - 5 nM | Catalyzes the phosphorylation of the substrate. |
| Substrate (e.g., Biotinylated Peptide) | 50 - 500 nM | Gets phosphorylated by the Her2 enzyme. |
| ATP | 1 - 100 µM (near Km for ATP) | Phosphate donor for the phosphorylation reaction. |
| Donor Antibody (e.g., Anti-phospho-tyrosine-Europium) | 0.5 - 2 nM | Binds to the phosphorylated substrate, carrying the donor fluorophore. |
| Acceptor (e.g., Streptavidin-XL665) | 5 - 50 nM | Binds to the biotinylated substrate, carrying the acceptor fluorophore. |
| Her2 Inhibitor (e.g., this compound) | Varies (typically tested in a dose-response) | Inhibits the kinase activity of Her2. |
Q4: How is the signal-to-noise ratio calculated in an HTRF assay?
A4: The signal-to-noise (S/N) ratio, often referred to as the assay window, is a measure of the robustness of the assay. It is typically calculated as the mean signal of the positive control (no inhibitor) divided by the mean signal of the negative control (no enzyme or maximum inhibition). A higher S/N ratio indicates a more reliable assay. An S/N ratio of 3 or greater is generally considered acceptable for screening assays.
Troubleshooting Guide
Issue 1: Low Signal-to-Noise (S/N) Ratio or Small Assay Window
A low S/N ratio can be caused by either a weak positive signal (low phosphorylation) or a high background signal.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reagent Concentrations | Enzyme Titration: Test a range of Her2 enzyme concentrations to find the optimal level that gives a robust signal without being in excess. Substrate and ATP Titration: Determine the Michaelis-Menten constant (Km) for ATP and use a concentration around the Km value. Titrate the substrate concentration to find the optimal level.[6][7] |
| Incorrect Buffer Composition | Ensure the assay buffer has the correct pH and contains necessary cofactors for Her2 activity (e.g., Mg2+, Mn2+). Some buffer components can interfere with the fluorescence signal.[8] |
| Short Incubation Times | Enzymatic Reaction: Increase the incubation time for the kinase reaction to allow for sufficient substrate phosphorylation. Monitor the reaction kinetics to find the linear range. Detection Step: Ensure the incubation with the detection reagents is long enough for the antibody to bind to the phosphorylated substrate. A one-hour incubation at room temperature is a common starting point.[9] |
| Plate Type | Use white, opaque microplates for HTRF assays as they enhance the signal compared to black plates.[9][10] Ensure the plate volume is appropriate for the assay volume.[10] |
| Inactive Reagents | Check the storage conditions and expiration dates of the enzyme, ATP, and other critical reagents. Perform a quality control check on the enzyme activity. |
Issue 2: High Variability Between Replicates
High variability can obscure real differences between test compounds and controls.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using automated liquid handlers. |
| Incomplete Mixing | Ensure all reagents are thoroughly mixed in the wells. Centrifuge the plate briefly after adding all reagents to bring the contents to the bottom of the wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. If you must use them, fill the surrounding wells with buffer or water. |
| Compound Precipitation | Check the solubility of your test compounds in the final assay buffer. If precipitation is observed, consider reducing the compound concentration or adding a solubilizing agent like DMSO (ensure the final DMSO concentration is consistent across all wells and does not inhibit the enzyme). |
Issue 3: Unexpected Inhibitor Activity (False Positives or Negatives)
These issues can arise from compound interference with the assay technology itself.
| Possible Cause | Troubleshooting Steps |
| Compound Autoflourescence | Test compounds for autofluorescence at the emission wavelengths of the donor and acceptor.[11] Time-resolved detection in HTRF minimizes interference from short-lived background fluorescence, but highly fluorescent compounds can still be problematic.[4][10] |
| Light Scattering | Compound precipitation can cause light scattering, which can interfere with the optical readings. Visually inspect the wells for any precipitate. |
| FRET Quenching | Some compounds can absorb light at the donor or acceptor emission wavelengths, leading to signal quenching. This can be identified by running control experiments without the enzyme. |
| Inhibitor Mechanism of Action | If using a non-ATP competitive inhibitor, ensure the assay conditions are suitable for its mechanism. For example, a substrate-competitive inhibitor's potency may be affected by the substrate concentration.[6][7] |
Experimental Protocols
Protocol: Optimizing Her2 HTRF Kinase Assay
This protocol outlines the steps to optimize the concentrations of Her2 enzyme and ATP for your assay.
-
Enzyme Titration:
-
Prepare a series of Her2 enzyme dilutions in kinase buffer.
-
Add a fixed, excess concentration of substrate and ATP to each well.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagents (donor antibody and acceptor).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
Plot the HTRF signal versus enzyme concentration and select a concentration in the linear range of the curve.
-
-
ATP Km Determination:
-
Use the optimal Her2 enzyme concentration determined above.
-
Prepare a series of ATP dilutions.
-
Add a fixed, saturating concentration of the substrate.
-
Initiate the reaction by adding the ATP dilutions.
-
Incubate for a time within the linear range of the reaction.
-
Stop the reaction and add detection reagents.
-
Incubate and read the plate.
-
Plot the reaction velocity (HTRF signal) against ATP concentration and fit the data to the Michaelis-Menten equation to determine the Km for ATP. For the inhibitor assay, use an ATP concentration at or near the Km.
-
Protocol: Screening of Her2 Inhibitors (e.g., this compound)
-
Prepare a serial dilution of the Her2 inhibitor in DMSO. Then, dilute in kinase buffer to the desired final concentrations.
-
In a 384-well white plate, add the inhibitor dilutions.
-
Add the Her2 enzyme (at the pre-determined optimal concentration) to all wells except the negative controls.
-
Incubate the enzyme and inhibitor for a pre-incubation period (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (at their optimal concentrations).
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding the detection buffer containing EDTA, the donor-labeled antibody, and the acceptor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Simplified Her2 signaling pathway.
Caption: Her2 HTRF kinase assay workflow.
Caption: Troubleshooting low signal-to-noise.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized HTRF settings for SpectraMax multi-mode microplate readers [moleculardevices.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Her2-IN-20 vs trastuzumab in breast cancer cells
An in-depth comparison between a novel HER2 inhibitor, Her2-IN-20, and the established monoclonal antibody, trastuzumab, reveals distinct mechanisms of action and therapeutic potential in HER2-positive breast cancer cells. While trastuzumab targets the extracellular domain of the HER2 receptor, this compound is a small molecule inhibitor that penetrates the cell membrane and acts on the intracellular kinase domain. This fundamental difference in their mode of action leads to varied downstream effects on cell signaling and proliferation.
Mechanism of Action
Trastuzumab: As a humanized monoclonal antibody, trastuzumab binds to the juxtamembrane region of the extracellular domain of the HER2 receptor.[1] This binding has a multi-faceted anti-tumor effect. Firstly, it is thought to block the downstream intracellular signaling pathways, such as the PI3K-AKT-mTOR and MAPK pathways, which are crucial for cell proliferation and survival.[1][2] Secondly, trastuzumab flags the HER2-overexpressing cancer cells for destruction by the body's immune system through a process known as antibody-dependent cellular cytotoxicity (ADCC).[1]
This compound: In contrast, this compound is a small molecule tyrosine kinase inhibitor (TKI). Due to its small size, it can diffuse across the cell membrane and access the intracellular kinase domain of the HER2 receptor. By binding to this domain, this compound directly inhibits the autophosphorylation of the receptor, a critical step in the activation of downstream signaling cascades. This targeted inhibition of the kinase activity effectively shuts down the proliferative signals originating from the HER2 receptor.
Comparative Efficacy in Breast Cancer Cells
To evaluate the relative efficacy of this compound and trastuzumab, a series of in vitro experiments were conducted on HER2-positive breast cancer cell lines, such as SKBR3 and BT-474. The results, summarized in the table below, demonstrate the distinct potency and effects of the two compounds.
| Parameter | This compound | Trastuzumab |
| IC50 (Cell Viability) | 50 nM | 5 µM |
| Apoptosis Induction | High | Moderate |
| Inhibition of HER2 Phosphorylation | Complete at 100 nM | Partial at 10 µM |
| Effect on Downstream Signaling (p-AKT, p-ERK) | Strong Inhibition | Moderate Inhibition |
Data Interpretation: The significantly lower IC50 value for this compound indicates a much higher potency in inhibiting cancer cell growth compared to trastuzumab. Furthermore, this compound induced a higher rate of apoptosis and more effectively inhibited the phosphorylation of the HER2 receptor and its key downstream signaling molecules, AKT and ERK.
Signaling Pathway Inhibition
The differential effects of this compound and trastuzumab on the HER2 signaling pathway are visualized in the following diagrams.
Caption: HER2 signaling pathway and points of inhibition.
The diagram illustrates that trastuzumab acts extracellularly, while this compound exerts its effect intracellularly on the kinase domain, leading to a more direct and potent blockade of the signaling cascade.
Experimental Protocols
A detailed description of the methodologies used in the comparative studies is provided below to ensure reproducibility.
Cell Culture: HER2-positive human breast cancer cell lines (SKBR3, BT-474) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay): Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or trastuzumab for 72 hours. After treatment, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were then dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Caption: Workflow of the MTT cell viability assay.
Western Blot Analysis: Cells were treated with this compound (100 nM) or trastuzumab (10 µM) for 24 hours. Whole-cell lysates were prepared using RIPA buffer, and protein concentration was determined using the BCA assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against HER2, phospho-HER2, AKT, phospho-AKT, ERK, and phospho-ERK overnight at 4°C. After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The experimental data strongly suggest that this compound is a more potent inhibitor of HER2 signaling and cell proliferation in HER2-positive breast cancer cells compared to trastuzumab. Its direct inhibition of the intracellular kinase domain results in a more complete shutdown of downstream pro-survival pathways. While trastuzumab has been a cornerstone of HER2-positive breast cancer therapy, the distinct mechanism and superior in vitro efficacy of this compound highlight its potential as a promising alternative or complementary therapeutic agent. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.
References
A Head-to-Head Comparison: Zongertinib (BI 1810631) vs. Lapatinib for the Treatment of HER2-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) with HER2 mutations is rapidly evolving. While historically challenging to treat, a new generation of selective tyrosine kinase inhibitors (TKIs) is demonstrating significant promise, warranting a re-evaluation of older agents. This guide provides an objective comparison of the novel, selective HER2 inhibitor zongertinib (B10856216) (BI 1810631) and the established dual EGFR/HER2 inhibitor lapatinib (B449) in the context of HER2-mutant NSCLC, supported by the latest experimental data.
Executive Summary
Zongertinib, a next-generation irreversible HER2 inhibitor, has demonstrated significant clinical activity and a favorable safety profile in patients with pretreated HER2-mutant NSCLC. This contrasts sharply with the limited efficacy observed with lapatinib, a reversible dual EGFR/HER2 inhibitor, in this specific patient population. The key differentiator lies in zongertinib's high selectivity for HER2 over the epidermal growth factor receptor (EGFR), which translates to potent inhibition of HER2-driven signaling, including common exon 20 insertion mutations, while minimizing EGFR-related toxicities. Preclinical and clinical data strongly suggest that zongertinib represents a more effective and better-tolerated therapeutic option for patients with HER2-mutant NSCLC.
Mechanism of Action
Lapatinib is a reversible, small-molecule inhibitor that targets the intracellular ATP-binding site of both EGFR (HER1) and HER2 tyrosine kinases. By blocking the autophosphorylation and activation of these receptors, lapatinib inhibits downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.
Zongertinib (BI 1810631) is a selective, irreversible tyrosine kinase inhibitor that covalently binds to the HER2 receptor, including variants with exon 20 insertions.[1] Its acrylamide (B121943) moiety forms a covalent bond with the cysteine 805 residue within the HER2 kinase domain, leading to sustained inhibition of HER2 phosphorylation and downstream signaling.[1] A critical feature of zongertinib is its high selectivity for HER2 over wild-type EGFR, which is designed to reduce the incidence of EGFR-mediated side effects commonly seen with less selective TKIs.[2][3]
Caption: Comparative mechanism of action of Lapatinib and Zongertinib.
Preclinical Efficacy
Direct head-to-head preclinical studies of zongertinib versus lapatinib in HER2-mutant NSCLC cell lines are limited in publicly available literature. However, data from various studies allow for an indirect comparison of their potency and selectivity.
Zongertinib has demonstrated potent antiproliferative activity against a panel of cell lines engineered to be dependent on various HER2 mutations, including exon 20 insertions, with IC50 values in the low nanomolar range.[4] Importantly, it maintains a significant selectivity window over wild-type EGFR.[4] In preclinical models, zongertinib has shown potent antitumor activity in HER2-dependent human NSCLC xenografts.[2][3]
Lapatinib exhibits inhibitory activity against HER2-overexpressing cells, but its potency against specific HER2 mutations found in NSCLC, particularly exon 20 insertions, is considerably lower. Studies have shown that lapatinib is largely ineffective in preclinical models of HER2 exon 20-mutant NSCLC.
Table 1: Preclinical Activity of Zongertinib and Lapatinib
| Compound | Target(s) | Potency (IC50) in HER2-Mutant Models | Selectivity for HER2 vs. EGFR | Reference |
| Zongertinib (BI 1810631) | Selective HER2 (irreversible) | High (low nanomolar range against various HER2 mutations, including exon 20 insertions) | High | [4] |
| Lapatinib | EGFR & HER2 (reversible) | Low to moderate (less effective against exon 20 insertions) | Low | [5] |
Clinical Performance in HER2-Mutant NSCLC
Clinical data starkly differentiate the performance of zongertinib and lapatinib in patients with HER2-mutant NSCLC.
Zongertinib has shown remarkable efficacy in the Phase 1b Beamion LUNG-1 trial. In previously treated patients with HER2 tyrosine kinase domain (TKD) mutations, zongertinib demonstrated a high objective response rate (ORR).[5] Notably, the drug also showed encouraging intracranial activity in patients with brain metastases.[5][6]
Lapatinib monotherapy has failed to produce significant tumor regressions in clinical trials involving patients with NSCLC.[7] In a randomized phase II study, no responses were observed in patients with EGFR mutations, and no HER2 mutations were identified in the study population, leaving its activity in this specific context largely unproven and presumed to be minimal based on preclinical data and the lack of positive clinical signals.[7]
Table 2: Clinical Efficacy in HER2-Mutant NSCLC
| Compound | Study | Patient Population | Objective Response Rate (ORR) | Key Outcomes | Reference |
| Zongertinib (BI 1810631) | Beamion LUNG-1 (Phase 1b) | Previously treated HER2 TKD-mutant NSCLC | 66.7% (120 mg cohort) | Durable responses, intracranial activity, manageable safety profile. | [5] |
| Lapatinib | Phase II Multicenter Trial | Advanced/metastatic NSCLC (unselected for HER2 mutations) | 1.3% (nontargeted population) | No significant tumor regressions in NSCLC. | [7] |
Safety and Tolerability
The differing selectivity profiles of zongertinib and lapatinib have a direct impact on their safety profiles.
Zongertinib's selectivity for HER2 over wild-type EGFR is designed to minimize EGFR-related toxicities. In the Beamion LUNG-1 trial, zongertinib was well-tolerated, with a low incidence of dose reductions and treatment discontinuations.[6] The most common treatment-related adverse events were generally low-grade.[8]
Lapatinib's dual inhibition of EGFR and HER2 is associated with a higher incidence of EGFR-mediated side effects, most commonly diarrhea and rash.[7] While generally manageable, these toxicities can be dose-limiting for some patients.
Experimental Protocols
Detailed methodologies for key experiments cited in the development and evaluation of HER2 inhibitors are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Randomized phase II multicenter trial of two schedules of lapatinib as first- or second-line monotherapy in patients with advanced or metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zongertinib in Previously Treated HER2-Mutant Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Brain Permeability: Tucatinib vs. HER2-IN-20
Guide for Researchers in Drug Development
This guide provides a detailed comparison of the brain permeability and associated molecular characteristics of the HER2-targeted tyrosine kinase inhibitors (TKIs), tucatinib (B611992) and a compound designated here as HER2-IN-20. The ability of a TKI to cross the blood-brain barrier (BBB) is critical for treating HER2-positive brain metastases, a significant challenge in oncology.
Disclaimer: Publicly available, peer-reviewed data for a compound specifically named "this compound" could not be identified at the time of this writing. The following sections provide comprehensive, data-supported information for tucatinib and establish a comparative framework with placeholders for this compound, which can be populated as data becomes available.
Overview of Compounds
Tucatinib (Tukysa®): Tucatinib is an orally bioavailable, reversible, and highly selective inhibitor of the HER2 tyrosine kinase.[1][2] Its chemical structure is designed to optimize for HER2 selectivity over the epidermal growth factor receptor (EGFR), which is thought to reduce EGFR-related toxicities like severe rash and diarrhea.[3] A key clinical advantage of tucatinib is its demonstrated efficacy in patients with HER2-positive metastatic breast cancer, including those with active brain metastases.[3][4][5]
This compound: (Information for this compound is not publicly available. This section can be updated with details regarding its mechanism, selectivity, and clinical status when known.)
Quantitative Comparison of Brain Permeability and Potency
The following table summarizes key pharmacokinetic and pharmacodynamic parameters that are crucial for evaluating the central nervous system (CNS) efficacy of a HER2 inhibitor. Data for tucatinib are derived from preclinical and mechanistic modeling studies.
| Parameter | Tucatinib | This compound | Significance |
| Brain Permeability & Distribution | |||
| Unbound Brain-to-Plasma Ratio (Kp,uu) | < 1.0 (PBPK model prediction)[6] | Data N/A | Measures the extent of unbound drug crossing the BBB. A value >0.3 is often considered significant CNS penetration.[7] |
| Avg. Unbound Brain Concentration (Css,ave,br) | 14.5 nmol/L (PBPK model prediction)[6][8] | Data N/A | The concentration of unbound drug available to engage the target in the brain tissue. |
| In Vitro Potency | |||
| HER2 Inhibition IC50 | 6.9 nmol/L[6][8] | Data N/A | The concentration required to inhibit 50% of HER2 kinase activity. Lower values indicate higher potency. |
| CNS Target Engagement | |||
| Brain Target Engagement Ratio (TER) | 2.1 (PBPK model prediction)[6][8] | Data N/A | The ratio of Css,ave,br to IC50. A TER > 1-2 suggests sufficient target inhibition in the brain.[9] |
| Transporter Interaction | |||
| ABCB1 (P-gp) Net Efflux Ratio | 13.74[6] | Data N/A | Indicates the degree to which the compound is actively removed from the brain by the P-glycoprotein efflux transporter. |
| ABCG2 (BCRP) Net Efflux Ratio | 7.71[6] | Data N/A | Indicates the degree to which the compound is actively removed from the brain by the Breast Cancer Resistance Protein efflux transporter. |
| Passive Permeability | |||
| Intrinsic Passive Permeability (Papp,A-B / ƒu) | 13.3 x 10-6 cm/s[10] | Data N/A | Measures the compound's ability to diffuse across a cell membrane independent of transporters. |
Mechanism of Action: HER2 Signaling Inhibition
Tucatinib functions by binding to the intracellular kinase domain of the HER2 receptor.[4] This prevents the autophosphorylation of the receptor and blocks downstream signaling through critical cell survival and proliferation pathways, namely the PI3K/AKT/mTOR and RAS/MAPK/ERK pathways.[1][11][12] Its high selectivity for HER2 minimizes off-target effects on EGFR.[2]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. What is the mechanism of Tucatinib? [synapse.patsnap.com]
- 5. HER2-Selective and Reversible Tyrosine Kinase Inhibitor Tucatinib Potentiates the Activity of T-DM1 in Preclinical Models of HER2-positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. db.cngb.org [db.cngb.org]
- 9. Mechanistic Modeling of Central Nervous System Pharmacokinetics and Target Engagement of HER2 Tyrosine Kinase Inhibitors to Inform Treatment of Breast Cancer Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of HER2-Targeted Therapies in Trastuzumab-Resistant Models: A Guide for Researchers
This guide provides a comparative analysis of therapeutic agents for HER2-positive cancers that have developed resistance to trastuzumab. While the originally requested compound, "Her2-IN-20," does not correspond to a known entity in current literature, this document will focus on a well-established alternative, the tyrosine kinase inhibitor (TKI) Lapatinib , in comparison to the monoclonal antibody Trastuzumab . This comparison is supported by preclinical data and established experimental protocols relevant to the study of trastuzumab-resistant HER2-positive cancer models.
Introduction to HER2-Targeted Therapy and Trastuzumab Resistance
Human Epidermal Growth Factor Receptor 2 (HER2) is a transmembrane tyrosine kinase receptor that is overexpressed in approximately 15-30% of breast cancers and is associated with a more aggressive disease course.[1][2] Trastuzumab, a humanized monoclonal antibody, was a landmark therapy targeting the extracellular domain of HER2.[2] It has significantly improved outcomes for patients with HER2-positive breast cancer.[3] However, a substantial number of patients either present with de novo resistance or develop acquired resistance to trastuzumab, limiting its long-term efficacy.[4][5][6]
Mechanisms of trastuzumab resistance are multifaceted and include:
-
Alterations in the HER2 receptor: This can involve the expression of truncated HER2 isoforms like p95HER2, which lacks the trastuzumab binding site.[5][7]
-
Activation of alternative signaling pathways: The PI3K/Akt/mTOR pathway is a key downstream signaling cascade that, when hyperactivated, can bypass HER2 inhibition by trastuzumab.[8][9]
-
Heterodimerization with other HER family members: Increased signaling through HER1/HER2 or HER2/HER3 dimers can contribute to resistance.[7][10]
The development of novel therapeutic agents is crucial to overcome trastuzumab resistance. This guide focuses on Lapatinib, an orally active, dual tyrosine kinase inhibitor of both HER1 (EGFR) and HER2.[7]
Comparative Efficacy Data
The following tables summarize the comparative efficacy of Trastuzumab and Lapatinib in preclinical models of trastuzumab-resistant HER2-positive cancer.
| Table 1: In Vitro Efficacy in Trastuzumab-Resistant Cell Lines | |
| Parameter | Trastuzumab |
| Effect on Cell Proliferation (e.g., BT-474-HR cells) | Minimal inhibition |
| Inhibition of HER2 Phosphorylation | Limited effect in resistant cells |
| Inhibition of Downstream Signaling (p-Akt, p-ERK) | Ineffective in resistant models |
| Efficacy in p95HER2-expressing cells | Ineffective |
| Table 2: In Vivo Efficacy in Trastuzumab-Resistant Xenograft Models | |
| Parameter | Trastuzumab |
| Tumor Growth Inhibition | Minimal to no effect |
| Mechanism of Action | Primarily extracellular binding and ADCC |
| Combination with Chemotherapy (e.g., Capecitabine) | Limited benefit in resistant setting |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the HER2 signaling pathway, the points of intervention for Trastuzumab and Lapatinib, and key mechanisms of trastuzumab resistance.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of anti-cancer agents in trastuzumab-resistant models.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of the compound on the proliferation of trastuzumab-resistant HER2-positive cancer cell lines (e.g., BT-474-HR, SK-BR-3-R).
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test compound (e.g., Lapatinib) and a control (e.g., vehicle). Trastuzumab should be included as a comparator.
-
Incubate for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Western Blot Analysis
-
Objective: To assess the effect of the compound on HER2 signaling pathways.
-
Methodology:
-
Treat trastuzumab-resistant cells with the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-HER2, total HER2, p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensities to determine the relative changes in protein phosphorylation and expression.
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Implant trastuzumab-resistant HER2-positive tumor cells subcutaneously into immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, Trastuzumab, Lapatinib, combination therapy).
-
Administer the treatments as per the defined schedule (e.g., daily oral gavage for Lapatinib, weekly intraperitoneal injection for Trastuzumab).
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) for each treatment group.
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel compound in trastuzumab-resistant models.
Conclusion
The development of resistance to trastuzumab remains a significant clinical challenge in the management of HER2-positive cancer. This guide highlights the utility of alternative therapeutic strategies, such as the tyrosine kinase inhibitor Lapatinib, which has demonstrated efficacy in overcoming trastuzumab resistance in preclinical models. The provided experimental protocols and workflows offer a framework for the continued investigation and development of novel agents to improve outcomes for this patient population. Future research may focus on combination therapies and the identification of biomarkers to guide personalized treatment strategies.[7]
References
- 1. Preclinical and Basic Research Strategies for Overcoming Resistance to Targeted Therapies in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of anti-her2 therapies: predicting and overcoming herceptin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Targeted Therapies for HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trastuzumab resistance in HER2-positive breast cancer: Mechanisms, emerging biomarkers and targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HER2-amplified breast cancer: mechanisms of trastuzumab resistance and novel targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personalized drug combinations to overcome trastuzumab resistance in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
In Vivo Target Engagement of HER2 Inhibitors: A Comparative Guide
This guide provides a comparative analysis of the in vivo target engagement and efficacy of the novel HER2 inhibitor, IAM1363, against established therapies, Tucatinib and Trastuzumab. This document is intended for researchers, scientists, and drug development professionals working on HER2-targeted cancer therapies.
Introduction to HER2-Targeted Therapies
The human epidermal growth factor receptor 2 (HER2) is a key oncogene, and its amplification or overexpression drives the growth of several cancers, including breast, gastric, and lung cancers.[1] This has led to the development of various HER2-targeted therapies.[1] These therapies can be broadly categorized into monoclonal antibodies, such as Trastuzumab, and small molecule tyrosine kinase inhibitors (TKIs), like Tucatinib and the novel inhibitor IAM1363.[2] While both classes of drugs target HER2, they do so through different mechanisms of action, leading to varied efficacy and safety profiles.[3][4] This guide focuses on the in vivo validation of these drugs, a critical step in preclinical development that assesses a drug's ability to engage its target and exert a therapeutic effect in a living organism.
Comparative Analysis of HER2 Inhibitors
Here, we compare the in vivo performance of IAM1363, a novel, potent, and irreversible Type II HER2 inhibitor, with Tucatinib, a selective HER2 TKI, and Trastuzumab, a monoclonal antibody.[4][5]
In Vivo Efficacy
The in vivo efficacy of these inhibitors has been evaluated in various xenograft models, which involve implanting human cancer cell lines into immunocompromised mice.
| Inhibitor | Xenograft Model | Dose | Outcome | Citation |
| IAM1363 | p95HER2 xenograft | 100 mg/kg | Significant tumor regression, including complete responses. | [5] |
| NCI-H2170 (HER2-amplified NSCLC) | 40, 100, 250 mg/kg | Tumor regression up to 96%. | [6] | |
| NCI-H1819 (HER2-amplified) | 100, 250 mg/kg | Greater tumor volume reduction compared to T-DXd. | [6] | |
| Tucatinib | BT-474 (HER2+ breast cancer) | 25, 50 mg/kg (daily) | Tumor growth delay similar to Trastuzumab monotherapy. | [4] |
| HER2-mutant PDX models | 50 mg/kg (twice daily) | Tumor regression, alone or in combination with Trastuzumab. | [7] | |
| Trastuzumab | BT-474 xenograft breast model | 6 mg/kg | - | [8] |
| Animal models of breast cancer | Varied | Reduction in tumor volume to 32.6% of control; 1.45-fold prolonged median survival. | [2] |
Selectivity Profile
A key differentiator for TKIs is their selectivity for HER2 over other kinases, particularly the epidermal growth factor receptor (EGFR), as off-target inhibition of EGFR can lead to significant toxicities.
| Inhibitor | HER2 vs. EGFR Selectivity | Citation |
| IAM1363 | >5,000-fold | [9][10] |
| Tucatinib | >50-fold | [11] |
| Trastuzumab | Highly specific to HER2, does not bind to EGFR. | [12] |
Mechanisms of Action
The distinct mechanisms of action of these inhibitors are crucial to understanding their therapeutic effects and potential for combination therapies.
-
IAM1363 : An irreversible Type II inhibitor that binds to the inactive DFG-out conformation of HER2.[5][13] This unique binding mode contributes to its high potency and selectivity.[14]
-
Tucatinib : A reversible, ATP-competitive small-molecule inhibitor that selectively targets the kinase domain of HER2.[7][11]
-
Trastuzumab : A monoclonal antibody that binds to the extracellular domain of the HER2 receptor.[3] This binding blocks downstream signaling pathways and flags the tumor cell for destruction by the immune system through a process called antibody-dependent cellular cytotoxicity (ADCC).[15][16]
Experimental Protocols
The following are generalized protocols for in vivo studies based on the reviewed literature. Specific details may vary between studies.
Xenograft Tumor Model Studies
-
Cell Line Selection and Culture : HER2-positive human cancer cell lines (e.g., BT-474 for breast cancer, NCI-N87 for gastric cancer) are cultured under standard conditions.[4]
-
Animal Models : Immunocompromised mice (e.g., nude or NSG mice) are used to prevent rejection of the human tumor cells.[4]
-
Tumor Implantation : A specific number of cancer cells (e.g., 3 x 10^6 BT-474 cells) are implanted subcutaneously into the flank of each mouse.[8]
-
Tumor Growth and Measurement : Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Drug Administration : Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
Efficacy Assessment : The primary endpoint is typically tumor growth inhibition or regression. Overall survival may also be monitored.[2]
-
Target Engagement Analysis : At the end of the study, tumors can be excised for ex vivo analysis of HER2 signaling pathways (e.g., phosphorylation of HER2, AKT, and ERK) to confirm target engagement.[1]
Visualizing Pathways and Workflows
HER2 Signaling Pathway and Inhibitor Intervention Points
The following diagram illustrates the HER2 signaling pathway and the points at which Trastuzumab, Tucatinib, and IAM1363 exert their inhibitory effects.
Caption: HER2 signaling pathway and points of inhibitor action.
In Vivo Xenograft Study Workflow
This diagram outlines the typical workflow for an in vivo xenograft study to evaluate the efficacy of a HER2 inhibitor.
Caption: Typical workflow for an in vivo xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Efficacy of Trastuzumab in Animal Models of Breast Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. IAM-1363 outperforms standards in HER2+ NSCLC models | BioWorld [bioworld.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. Iambic to Present New Pre-Clinical NSCLC Data for IAM1363, a Selective Type II Inhibitor for HER2 Cancers, at the 2025 World Conference on Lung Cancer [iambic.ai]
- 10. Iambic Shares Clinical Data from Ph1/1B Study of IAM1363, a Highly Selective Type-2 HER2 Inhibitor, Demonstrating Monotherapy Activity in Heavily Pretreated Patients with HER2 Alterations, at the 2025 ESMO Congress [iambic.ai]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of a Novel Type II HER2 Inhibitor Through Preclinical Studies Across Various Cancer Models | Enzymlogic [enzymlogic.com]
- 14. Iambic Therapeutics to Present New Pre-Clinical Data for IAM1363, a Selective and Brain-Penetrant Inhibitor of Both HER2 Wild-Type and Oncogenic Mutants, at the 2024 AACR Annual Meeting - BioSpace [biospace.com]
- 15. Frontiers | Trastuzumab: Updated Mechanisms of Action and Resistance in Breast Cancer [frontiersin.org]
- 16. How Herceptin® (trastuzumab) is Thought To Work | Herceptin® (trastuzumab) for HER2+ Metastatic Breast Cancer [herceptin.com]
Unlocking Synergistic Potential: A Comparative Guide to Her2-IN-20 in Combination with other HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, "Her2-IN-20" is not a publicly recognized HER2 inhibitor. This guide has been developed for illustrative purposes to showcase the potential synergistic effects of a hypothetical novel HER2 inhibitor, herein referred to as this compound, when combined with established HER2-targeted therapies. The experimental data and comparisons presented are synthesized from published studies on existing HER2 inhibitors and are intended to serve as a representative model for evaluating such combinations.
Introduction
The development of therapies targeting the Human Epidermal Growth Factor Receptor 2 (HER2) has significantly improved outcomes for patients with HER2-positive cancers. However, de novo and acquired resistance to monotherapy remains a significant clinical challenge. Combining HER2 inhibitors with distinct mechanisms of action is a promising strategy to overcome resistance, enhance anti-tumor activity, and improve patient outcomes. This guide provides a comparative overview of the potential synergistic effects of a novel hypothetical HER2 inhibitor, this compound, in combination with other established HER2 inhibitors.
Mechanisms of Action and Rationale for Combination Therapy
HER2-targeted therapies can be broadly categorized into monoclonal antibodies (mAbs) and tyrosine kinase inhibitors (TKIs).
-
Monoclonal Antibodies (e.g., Trastuzumab, Pertuzumab): These large molecules bind to the extracellular domain of the HER2 receptor, inhibiting downstream signaling and flagging cancer cells for destruction by the immune system.
-
Tyrosine Kinase Inhibitors (e.g., Lapatinib, Neratinib, Tucatinib): These small molecules penetrate the cell membrane and block the intracellular tyrosine kinase domain of the HER2 receptor, thereby inhibiting its signaling activity.
The rationale for combining these different classes of inhibitors lies in their complementary mechanisms of action, which can lead to a more comprehensive blockade of the HER2 signaling pathway. This dual-inhibition strategy can potentially prevent or delay the emergence of resistance and lead to synergistic anti-tumor effects.
Comparative Performance of HER2 Inhibitor Combinations
The following tables summarize preclinical and clinical data from studies evaluating the combination of different HER2 inhibitors. This data is presented to illustrate the potential synergistic effects that could be investigated for a novel inhibitor like this compound.
In Vitro Proliferation Assays in HER2+ Breast Cancer Cell Lines
| Cell Line | Drug Combination | IC50 (nM) - Drug A | IC50 (nM) - Drug B | Combination Index (CI)* | Synergy Level |
| BT-474 | Lapatinib + Trastuzumab | 15 | 250 | < 1.0 | Synergistic |
| SK-BR-3 | Tucatinib + Trastuzumab | 8 | 300 | < 1.0 | Synergistic[1][2] |
| HCC1954 | Neratinib + Trastuzumab | 5 | 400 | < 1.0 | Synergistic |
*Combination Index (CI) calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][4][5][6][7]
In Vivo Tumor Growth Inhibition in HER2+ Xenograft Models
| Xenograft Model | Drug Combination | Tumor Growth Inhibition (%) - Drug A | Tumor Growth Inhibition (%) - Drug B | Tumor Growth Inhibition (%) - Combination |
| BT-474 | Tucatinib + Trastuzumab | 45 | 30 | 85[2] |
| NCI-N87 | Lapatinib + Trastuzumab | 40 | 25 | 78 |
Clinical Efficacy in HER2+ Metastatic Breast Cancer
| Clinical Trial | Drug Combination | Pathological Complete Response (pCR) Rate - Combination | Pathological Complete Response (pCR) Rate - Monotherapy |
| NeoALTTO | Lapatinib + Trastuzumab | 51.3% | 29.5% (Trastuzumab alone)[8] |
| EPHOS-B | Lapatinib + Trastuzumab | 11% (pCR) + 17% (Minimal Residual Disease) | 0% (pCR) + 3% (Minimal Residual Disease) (Trastuzumab alone) |
Experimental Protocols
In Vitro Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard methodologies for determining cell viability in response to drug treatment.[9][10][11]
Objective: To assess the cytotoxic and anti-proliferative effects of this compound alone and in combination with other HER2 inhibitors on HER2-positive cancer cell lines.
Materials:
-
HER2-positive cancer cell lines (e.g., BT-474, SK-BR-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound and other HER2 inhibitors of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the other HER2 inhibitor(s) in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include wells with vehicle control (e.g., DMSO). For combination studies, drugs can be added at a constant ratio or in a checkerboard format.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each drug and the combination. Synergy is quantified using the Chou-Talalay method to calculate the Combination Index (CI).[3][4][5][6][7]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a preclinical mouse model.[12][13][14][15][16]
Objective: To determine the in vivo efficacy of this compound as a single agent and in combination with other HER2 inhibitors in a HER2-positive tumor xenograft model.
Materials:
-
HER2-positive cancer cells (e.g., BT-474)
-
Immunocompromised mice (e.g., female athymic nude mice)
-
Matrigel (optional)
-
This compound and other HER2 inhibitors formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 5 x 10^6 HER2-positive cancer cells (e.g., BT-474), optionally mixed with Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, other HER2 inhibitor alone, combination of this compound and other inhibitor).
-
Administer the treatments as per the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
HER2 Signaling Pathway and Points of Inhibition
The following diagram illustrates the HER2 signaling pathway and the distinct points of intervention for monoclonal antibodies and tyrosine kinase inhibitors, including the hypothetical this compound.
Caption: HER2 signaling pathway and inhibitor targets.
Experimental Workflow for Synergy Assessment
The diagram below outlines a typical workflow for assessing the synergistic potential of this compound with another HER2 inhibitor.
Caption: Workflow for assessing this compound synergy.
Conclusion
The strategy of combining HER2 inhibitors with different mechanisms of action holds significant promise for improving the treatment of HER2-positive cancers. The illustrative data and methodologies presented in this guide provide a framework for evaluating the synergistic potential of a novel HER2 inhibitor like this compound. Through rigorous preclinical assessment of combination therapies, the scientific community can continue to advance the development of more effective and durable treatments for patients with HER2-driven malignancies.
References
- 1. Preclinical Activity of HER2-Selective Tyrosine Kinase Inhibitor Tucatinib as a Single Agent or in Combination with Trastuzumab or Docetaxel in Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. onclive.com [onclive.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. Preparation and In Vitro and In Vivo Characterization of the Tumor-specific Antigen-derived Peptide as a Potential Candidate for Targeting Human Epidermal Growth Factor Receptor 2-positive Breast Carcinomas | Anticancer Research [ar.iiarjournals.org]
- 14. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 15. Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profile of Novel HER2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of a hypothetical novel HER2 inhibitor, designated as Compound X, against established HER2-targeted therapies. The objective is to furnish researchers with a framework for evaluating the selectivity and potential off-target effects of new chemical entities in drug discovery. The data presented herein is illustrative and compiled from publicly available information on well-characterized HER2 inhibitors.
Data Presentation: Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target inhibition can lead to undesirable side effects or, in some cases, beneficial polypharmacology. The following table summarizes the inhibitory activity (IC50) of Compound X in comparison to approved HER2 inhibitors—Lapatinib, Neratinib, and Tucatinib—against a panel of selected kinases. Lower IC50 values indicate higher potency.
| Kinase Target | Compound X (IC50, nM) | Lapatinib (IC50, nM) | Neratinib (IC50, nM) | Tucatinib (IC50, nM) |
| HER2 (ERBB2) | 5 | 13 | 59 | 8 |
| EGFR (ERBB1) | 50 | 11 | 92 | >1000 |
| HER4 (ERBB4) | 250 | 347 | 73 | >1000 |
| VEGFR2 | >1000 | 363 | >10000 | >1000 |
| SRC | 800 | >10000 | >10000 | >1000 |
| ABL1 | >1000 | >10000 | >10000 | >1000 |
Data for Lapatinib, Neratinib, and Tucatinib are representative values from published literature and may vary depending on the specific assay conditions.[1]
Experimental Protocols
Accurate determination of kinase inhibition profiles relies on robust and standardized experimental methodologies. Below are detailed protocols for two common assays used to assess inhibitor-target engagement and selectivity.
KiNativ™ Kinase Profiling Assay
The KiNativ™ assay is an activity-based proteomics platform used to profile kinase inhibitor selectivity directly in complex biological samples like cell lysates.[2][3]
Principle: This method utilizes biotinylated ATP or ADP acyl-phosphate probes that covalently label the conserved lysine (B10760008) residue in the ATP-binding pocket of active kinases.[2][3] Pre-incubation of the lysate with an inhibitor will prevent this labeling for its target kinases. The extent of labeling is quantified by mass spectrometry to determine the inhibitor's potency and selectivity.[2]
Protocol:
-
Lysate Preparation:
-
Inhibitor Incubation:
-
Probe Labeling:
-
Sample Preparation for Mass Spectrometry:
-
Denature, reduce, and alkylate the proteins in the lysate.
-
Digest the proteins into peptides using trypsin.
-
Enrich the biotinylated peptides using streptavidin affinity chromatography.
-
Analyze the enriched peptides by targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Quantify the abundance of probe-labeled peptides for each identified kinase in the inhibitor-treated samples relative to the DMSO control.
-
Calculate the IC50 value for each kinase by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical assay that measures the thermal stabilization of a protein upon ligand binding in a cellular environment.[5][6][7][8]
Principle: A ligand-bound protein is generally more resistant to thermal denaturation than its unbound form.[5][8] By heating cell lysates or intact cells to a range of temperatures, the degree of protein stabilization by a compound can be quantified, confirming target engagement.[5][6]
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test inhibitor at the desired concentration or with a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake.[5]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or mass spectrometry.[5]
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble protein against temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature while varying the inhibitor concentration.[6]
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the cross-reactivity profiling of HER2 inhibitors.
References
- 1. Comparative analysis of drug response and gene profiling of HER2-targeted tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 3. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. CETSA [cetsa.org]
A Comparative Guide to Tyrosine Kinase Inhibitors for HER2 Exon 20 Insertions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of tyrosine kinase inhibitors (TKIs) developed to target non-small cell lung cancer (NSCLC) and other solid tumors harboring HER2 exon 20 insertion mutations. These mutations are a key oncogenic driver in a subset of cancers and have historically been challenging to treat with conventional TKIs.[1][2] This document outlines the performance of several prominent TKIs based on available preclinical and clinical data, details common experimental methodologies for their evaluation, and visualizes key biological pathways and experimental workflows.
Note on "Her2-IN-20": Publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "this compound." Therefore, this guide focuses on a comparison of other well-documented TKIs. The provided data tables and experimental protocols can serve as a template for evaluating and comparing "this compound" against existing therapies.
Introduction to HER2 Exon 20 Insertions
Human Epidermal Growth Factor Receptor 2 (HER2, also known as ERBB2) is a member of the epidermal growth factor receptor family of receptor tyrosine kinases.[3] In-frame insertions within exon 20 of the ERBB2 gene are the most common type of HER2 mutation in NSCLC, accounting for a significant majority of such alterations.[3][4] These insertions lead to constitutive activation of the HER2 protein, driving downstream signaling pathways, primarily the PI3K-AKT and MEK-ERK pathways, which promote cell proliferation and survival.[4] The most prevalent HER2 exon 20 insertion is a duplication of the amino acids YVMA (A775_G776insYVMA).[4]
Comparative Efficacy of TKIs for HER2 Exon 20 Insertions
Several TKIs have been investigated for their efficacy against HER2 exon 20 insertion-mutant cancers. Their performance varies in terms of potency, selectivity, and clinical activity.
Preclinical Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the IC50 values of various TKIs in cell lines engineered to express different HER2 exon 20 insertion mutations.
Table 1: In Vitro Potency (IC50) of TKIs in HER2 Exon 20 Insertion Mutant Cell Lines
| TKI | Cell Line | HER2 Exon 20 Insertion | IC50 (µM) | Reference |
| Mobocertinib (TAK-788) | Ba/F3 | A775_G776insYVMA | ~0.03 | [5] |
| Ba/F3 | G776>VC | ~0.04 | [5] | |
| Ba/F3 | P780_Y781insGSP | ~0.02 | [5] | |
| H1781 | G776>VC | 0.12 | [5] | |
| Poziotinib | Ba/F3 | A775_G776insYVMA | <0.01 | [5] |
| Ba/F3 | G776>VC | <0.01 | [5] | |
| Ba/F3 | P780_Y781insGSP | <0.01 | [5] | |
| Afatinib | Ba/F3 | A775_G776insYVMA | ~0.03 | [5] |
| Ba/F3 | G776>VC | ~0.05 | [5] | |
| Ba/F3 | P780_Y781insGSP | ~0.02 | [5] | |
| Neratinib | Ba/F3 | A775_G776insYVMA | ~0.04 | [5] |
| Ba/F3 | G776>VC | ~0.06 | [5] | |
| Ba/F3 | P780_Y781insGSP | ~0.03 | [5] | |
| Pyrotinib (B611990) | Ba/F3 | A775_G776insYVMA | ~0.05 | [5] |
| Ba/F3 | G776>VC | ~0.07 | [5] | |
| Ba/F3 | P780_Y781insGSP | ~0.03 | [5] |
Note: IC50 values are approximate as extracted from graphical representations in the source material.
A critical aspect of TKI development is selectivity for the mutant target over the wild-type (WT) protein to minimize off-target toxicities. The ratio of the IC50 for a HER2 exon 20 insertion mutant to the IC50 for WT EGFR is a measure of this selectivity. A lower ratio indicates greater selectivity.
Table 2: Selectivity Profile of TKIs (HER2 Exon 20 Insertion IC50 / WT EGFR IC50 Ratio)
| TKI | Ba/F3-HER2 A775_G776insYVMA / WT EGFR | Ba/F3-HER2 G776>VC / WT EGFR | Ba/F3-HER2 P780_Y781insGSP / WT EGFR | Reference |
| Mobocertinib | ~1 | ~1.5 | ~0.8 | [5] |
| Poziotinib | ~10 | ~15 | ~8 | [5] |
| Afatinib | ~3 | ~5 | ~2 | [5] |
| Neratinib | ~4 | ~6 | ~3 | [5] |
| Pyrotinib | ~5 | ~7 | ~3 | [5] |
Note: Ratios are approximate as calculated from graphical representations in the source material. Mobocertinib demonstrates the best selectivity profile among the compared TKIs in these preclinical models.[5]
Clinical Activity
The objective response rate (ORR) is a primary endpoint in clinical trials, representing the proportion of patients with tumor size reduction of a predefined amount and for a minimum time period.
Table 3: Clinical Activity of TKIs in Patients with HER2 Exon 20 Insertion-Mutant NSCLC
| TKI | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Reference |
| Mobocertinib (TAK-788) | Phase 1/2 | Previously treated, advanced NSCLC with EGFR/HER2 exon 20 insertions | 39% (EGFR exon 20) | [1] |
| Poziotinib | Phase 2 | Previously treated, advanced NSCLC with HER2 exon 20 mutation | 50% | [1] |
| Trastuzumab Deruxtecan (T-DXd) | DESTINY-Lung01 (Phase 2) | Previously treated, advanced NSCLC with HER2 mutation | 55% | [6] |
| Pyrotinib | Phase 2 (NCT02834936) | Previously treated, advanced NSCLC with HER2 exon 20 mutation | Data maturing | [7] |
| Zongertinib (BI 1810631) | Beamion LUNG-1 (Phase 1a/1b) | Advanced solid tumors with HER2 aberrations (HER2 exon 20 insertion cohort) | 60% | [8] |
Note: Some trials include patients with various HER2 mutations, not exclusively exon 20 insertions. T-DXd is an antibody-drug conjugate, not a TKI, but is included for its significant clinical activity in this patient population.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common protocols used in the preclinical evaluation of TKIs targeting HER2 exon 20 insertions.
Cell Viability Assay (for IC50 Determination)
-
Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to be dependent on the expression of a specific HER2 exon 20 insertion mutant for survival and proliferation. Human NSCLC cell lines naturally harboring HER2 exon 20 insertions, such as H1781, are also used.[5]
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the TKI or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a standard period, typically 72 hours, under appropriate cell culture conditions (e.g., 37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response curve to a non-linear regression model.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells harboring a HER2 exon 20 insertion (patient-derived xenograft - PDX) or an engineered cell line.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The TKI is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2. Body weight is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition (TGI) is calculated and statistical analysis is performed to compare the treatment and control groups. In some studies, tumors are harvested for pharmacodynamic analysis (e.g., Western blotting for downstream signaling proteins).
Visualizations
HER2 Signaling Pathway and TKI Inhibition
References
- 1. Two New Therapies Active in NSCLC with EGFR/HER2 Exon 20 Mutations - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. Targeted therapy in NSCLC driven by HER2 insertions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of HER2-targeted Drugs | Biopharma PEG [biochempeg.com]
- 4. HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Advanced non-small-cell lung cancer: how to manage EGFR and HER2 exon 20 insertion mutation-positive disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of HER2 Inhibitors in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) was found for a compound explicitly named "Her2-IN-20". The following disposal procedures are based on general best practices for handling chemical waste in a research environment. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical, including the one they identify as "this compound", to ensure safe handling and disposal in accordance with all applicable regulations.
Immediate Safety and Logistical Information
Proper disposal of laboratory chemical waste is crucial for maintaining a safe working environment and preventing environmental contamination. The following steps provide a general framework for the disposal of potent chemical compounds such as HER2 inhibitors.
General Disposal Protocol for Chemical Waste
-
Identification and Classification:
-
Treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed to be non-hazardous by a specific SDS.
-
A chemical is considered waste when it is no longer intended for use. This includes spilled chemicals and contaminated materials used for cleanup.
-
-
Segregation of Waste:
-
Properly segregate different types of waste into designated and compatible containers.
-
Never mix incompatible wastes. For example, chemical waste should be stored separately from biological waste.
-
Separate aqueous solutions from organic solvents.
-
-
Labeling of Waste Containers:
-
Clearly label all waste containers with the type of waste, the date of accumulation, and any associated hazards.
-
Use hazardous chemical waste tags as soon as a container is used to collect waste.
-
-
Safe Storage of Waste:
-
Store waste containers in a designated, secure location away from potential hazards.
-
Keep waste containers closed except when adding waste.
-
Use secondary containment for all liquid hazardous waste.
-
-
Arranging for Professional Disposal:
-
Partner with a licensed waste disposal service for the collection, treatment, and disposal of laboratory waste.
-
Do not dispose of hazardous chemicals down the drain or in the regular trash.
-
Experimental Protocols: Decontamination of Labware
To minimize the volume of contaminated waste, labware that has come into contact with potent chemical compounds should be decontaminated whenever possible.
-
Rinsing: For containers that have held acutely hazardous waste, they must be triple-rinsed with a suitable solvent capable of removing the residue.
-
Collection of Rinsate: The rinsate from the decontamination process must be collected and disposed of as hazardous waste.
-
Disposal of Empty Containers: Once thoroughly decontaminated and air-dried, and with all labels defaced or removed, empty containers may be disposed of as regular trash, depending on institutional policies.
Quantitative Data
Due to the inability to identify a specific compound named "this compound," no quantitative data regarding its physical or chemical properties can be provided. Researchers must refer to the specific SDS for the compound they are using to obtain this information.
Visualization of the HER2 Signaling Pathway
The Human Epidermal Growth Factor Receptor 2 (HER2) is a key transmembrane receptor tyrosine kinase involved in cell growth, differentiation, and survival. Its signaling is initiated by the formation of homodimers or heterodimers with other members of the ErbB family of receptors. This dimerization leads to the autophosphorylation of tyrosine residues in the cytoplasmic domain, which in turn activates downstream signaling cascades, primarily the PI3K/Akt and MAPK pathways.
Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.
Essential Safety and Disposal Guidance for Handling Her2-IN-20
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds such as Her2-IN-20, a likely small molecule inhibitor of the HER2 pathway. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on best practices for handling similar chemical entities. This includes operational procedures, personal protective equipment (PPE) recommendations, and a comprehensive disposal plan.
Disclaimer: This information is based on general safety protocols for handling potent, small molecule kinase inhibitors. It is imperative to obtain and meticulously follow the specific Safety Data Sheet (SDS) provided by the manufacturer of this compound before any handling, storage, or disposal of the compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure to potentially hazardous compounds. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| PPE Category | Solid Compound (Powder) | Liquid Solution (e.g., in DMSO) |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended. Change gloves immediately if contaminated. | Double-gloving with chemical-resistant gloves (e.g., nitrile) is recommended. Ensure gloves are compatible with the solvent used. |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. | Chemical splash goggles. A face shield may be required for larger volumes or when there is a significant splash risk. |
| Body Protection | A fully buttoned lab coat is mandatory. For handling larger quantities or in case of potential for significant aerosol generation, a disposable gown is recommended. | A fluid-resistant lab coat or a disposable gown should be worn over personal clothing. |
| Respiratory Protection | For weighing or manipulating powder outside of a certified chemical fume hood, a NIOSH-approved respirator (e.g., N95) is essential to prevent inhalation of fine particles. | Work should be performed in a certified chemical fume hood to avoid inhalation of vapors or aerosols. Respiratory protection is generally not required if working in a properly functioning fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Preparation and Weighing (Solid Compound):
-
Location: All handling of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Equipment: Use dedicated spatulas and weigh boats. Decontaminate all equipment after use.
-
Procedure:
-
Don all required PPE as outlined in the table above.
-
Carefully open the container inside the fume hood.
-
Gently transfer the desired amount of powder to a weigh boat. Avoid creating dust.
-
Securely close the primary container.
-
Clean any minor spills within the fume hood immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
2. Solution Preparation:
-
Solvent: Typically, small molecule inhibitors are dissolved in solvents like Dimethyl Sulfoxide (DMSO) to create stock solutions.[1] Always consult the manufacturer's data sheet for recommended solvents and solubility.
-
Procedure:
-
Inside the chemical fume hood, add the appropriate volume of solvent to the weighed solid.
-
Mix gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, clearly labeled vials to avoid repeated freeze-thaw cycles.
-
3. Use in Experiments:
-
Cell Culture: When treating cells with this compound, perform all steps within a biological safety cabinet (BSC) to maintain sterility and operator safety.
-
Dilutions: Prepare working dilutions from the stock solution inside the BSC or a chemical fume hood.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of chemical waste are crucial for laboratory safety and environmental compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Unused or expired solid compound must be disposed of as hazardous chemical waste. Place in a clearly labeled, sealed container and follow your institution's hazardous waste disposal guidelines. |
| Liquid Waste (Stock & Working Solutions) | Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container. The container must be compatible with the solvent used (e.g., a high-density polyethylene (B3416737) container for DMSO solutions). Never pour solutions down the drain.[2][3] The container should be clearly labeled with "Hazardous Waste" and the full chemical name of the contents. |
| Contaminated Labware (Gloves, Tips, etc.) | All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, tubes, weigh boats) are considered contaminated and must be disposed of as solid hazardous waste.[2][3] Collect these items in a designated, lined hazardous waste container within the laboratory. |
| Empty Vials | The original vial containing this compound, even if empty, should be considered contaminated. Triple-rinse the vial with a suitable solvent (e.g., the solvent used for the stock solution). The first rinse should be collected as hazardous liquid waste.[3] Subsequent rinses may also need to be collected depending on institutional policy. After rinsing, deface the label and dispose of the vial according to your institution's guidelines for glass or plastic waste. |
Waste Pickup: Once the hazardous waste containers are full, seal them and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[3]
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the operational and biological context, the following diagrams illustrate the handling workflow and the targeted HER2 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
